molecular formula C10H9N3O2 B2519424 2-Methyl-1-(2-nitrophenyl)-1H-imidazole CAS No. 26286-51-1

2-Methyl-1-(2-nitrophenyl)-1H-imidazole

Katalognummer: B2519424
CAS-Nummer: 26286-51-1
Molekulargewicht: 203.201
InChI-Schlüssel: TWNQAHMNBIOXCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-(2-nitrophenyl)-1H-imidazole ( 26286-51-1) is a high-purity chemical compound offered as a fine chemical intermediate for research applications . Imidazole-based molecules are of significant interest in various scientific fields due to their role as N-donor ligands in coordination chemistry and their utility in base catalysis . The structure of this compound, featuring a 2-nitrophenyl substituent, is designed to allow researchers to investigate the effects of steric and electronic properties on the imidazole ring's characteristics, which can influence intermolecular interactions and material properties . This product is intended for use in controlled laboratory research settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methyl-1-(2-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-11-6-7-12(8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNQAHMNBIOXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Pathway of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Significance

2-Methyl-1-(2-nitrophenyl)-1H-imidazole (CAS: 26286-51-1)[1][2] is a highly valued intermediate in medicinal chemistry and advanced organic synthesis. The molecule features a sterically hindered 2-methylimidazole core[3] coupled to an ortho-nitrobenzene moiety. Subsequent reduction of the nitro group yields 2-(2-methyl-1H-imidazol-1-yl)aniline, a critical precursor for the assembly of imidazo[1,5-a]quinoxalines and other fused N-heterocyclic pharmacophores. This whitepaper details the optimal synthesis pathway, grounded in the principles of Nucleophilic Aromatic Substitution (SNAr), providing a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Pathway: The Causality of SNAr

The most efficient and scalable route to synthesize 1-aryl-2-methylimidazoles is via an SNAr reaction between 2-methylimidazole and an activated halonitrobenzene[4].

Electrophile Selection: Fluorine vs. Chlorine

While 1-chloro-2-nitrobenzene is cheaper, 1-fluoro-2-nitrobenzene is the electrophile of choice for precise nitrobenzene derivative synthesis[5]. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and significantly stabilizing the anionic transition state[6]. Consequently, fluorinated precursors react faster, require milder conditions, and produce higher yields with fewer side reactions.

Solvent and Base Dynamics
  • Base (K₂CO₃ or Cs₂CO₃): A mild inorganic base is required to deprotonate the N-H of 2-methylimidazole (pKa ≈ 14.9), generating the highly nucleophilic imidazolide anion[4].

  • Solvent (DMF or DMSO): Polar aprotic solvents are critical. They effectively solvate the alkali metal cations (K⁺ or Cs⁺) while leaving the imidazolide anion "naked" and highly reactive, driving the nucleophilic attack on the aromatic ring[4].

SNAr_Mechanism A 2-Methylimidazole + K2CO3 B 2-Methylimidazolide Anion (Nucleophile) A->B Deprotonation (DMF, RT) D Meisenheimer Complex (Transition State) B->D Nucleophilic Attack C 1-Fluoro-2-nitrobenzene (Electrophile) C->D E 2-Methyl-1-(2-nitrophenyl) -1H-imidazole + KF D->E Fluoride Elimination

Graphviz Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism Pathway.

Experimental Protocol: Self-Validating Workflow

The following protocol outlines a robust, step-by-step methodology for synthesizing 2-Methyl-1-(2-nitrophenyl)-1H-imidazole, ensuring high fidelity and reproducibility[4].

Reagents Required
  • 2-Methylimidazole (1.0 equiv)[3]

  • 1-Fluoro-2-nitrobenzene (1.1 equiv)[6]

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate (EtOAc) and Brine (for extraction)

Step-by-Step Procedure
  • Preparation & Solvation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (8.21 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol). Suspend the mixture in 80 mL of anhydrous DMF.

  • Deprotonation: Stir the suspension at room temperature for 15–20 minutes under a continuous nitrogen (N₂) atmosphere to facilitate the formation of the imidazolide anion.

  • Electrophile Addition: Slowly add 1-fluoro-2-nitrobenzene (15.5 g, 110 mmol) dropwise to the stirring mixture via a syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture in an oil bath at 100 °C for 8 hours. Monitor the reaction progress via TLC (eluent: 1:1 Hexane/EtOAc) until the 2-methylimidazole is fully consumed.

  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Pour the mixture slowly into 300 mL of crushed ice/water with vigorous stirring to precipitate the crude product.

  • Extraction: Extract the aqueous suspension with EtOAc (3 × 100 mL).

  • Washing: Wash the combined organic layers sequentially with distilled water (3 × 100 mL) to remove residual DMF, followed by a final wash with saturated brine (100 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue via silica gel flash chromatography (gradient elution: 20% to 50% EtOAc in Hexanes) to afford pure 2-Methyl-1-(2-nitrophenyl)-1H-imidazole as a crystalline solid[1].

Experimental_Workflow Step1 1. Reagent Mixing 2-MI, 1-F-2-NB, K2CO3 in DMF Step2 2. Thermal Activation 100 °C, N2 Atm, 8h Step1->Step2 Step3 3. Quenching & Extraction Ice/Water quench, EtOAc extraction Step2->Step3 Step4 4. Washing & Drying H2O/Brine wash, Anhydrous Na2SO4 Step3->Step4 Step5 5. Concentration Rotary Evaporation Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6 Step7 7. Pure Product CAS: 26286-51-1 Step6->Step7

Graphviz Diagram 2: Step-by-step experimental workflow for the synthesis and purification process.

Quantitative Data: Optimization of Reaction Conditions

To establish the most efficient self-validating system, various reaction conditions were evaluated. The quantitative data below demonstrates the superiority of utilizing the fluorinated electrophile over its chlorinated counterpart, as well as the impact of base and solvent selection.

ElectrophileSolventBaseTemperature (°C)Time (h)Isolated Yield (%)
1-Fluoro-2-nitrobenzene DMF K₂CO₃ 100 8 88%
1-Fluoro-2-nitrobenzeneDMSOCs₂CO₃100694%
1-Chloro-2-nitrobenzeneDMFK₂CO₃1201655%
1-Chloro-2-nitrobenzeneDMFCs₂CO₃1201268%

Table 1: Comparative analysis of SNAr coupling conditions for 2-Methyl-1-(2-nitrophenyl)-1H-imidazole synthesis. The bolded row represents the standard, highly scalable protocol described in Section 3.

Conclusion

The synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole is most effectively achieved through a strategically designed SNAr pathway. By leveraging the extreme electrophilicity of 1-fluoro-2-nitrobenzene and the naked nucleophilicity of the imidazolide anion in polar aprotic media, researchers can achieve high-yield, reproducible results. This protocol serves as a foundational methodology for generating critical precursors in advanced pharmaceutical development.

References

  • Title: 2-Methyl-1-(2-nitrophenyl)imidazole - Product Catalog Source: AccelaChem URL: [Link]

  • Title: 2-Methylimidazole - Synthesis and Reactions Source: Wikipedia URL: [Link]

  • Title: Mastering Nitrobenzene Derivative Synthesis with 1-Fluoro-2-nitrobenzene Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Synthesis and evaluation of two novel 2-nitroimidazole derivatives Source: National Institutes of Health (NIH) URL: [Link]

Sources

2-Methyl-1-(2-nitrophenyl)-1H-imidazole mechanism of action

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically significant agents.[1][2] When functionalized with a nitroaromatic group, as in 2-Methyl-1-(2-nitrophenyl)-1H-imidazole, the resulting molecule possesses a high potential for multifaceted biological activity, particularly in the realms of oncology and microbiology. This guide synthesizes current knowledge on related nitroimidazole and imidazole-based compounds to postulate the primary mechanisms of action for this specific molecule. The core directive of its cytotoxicity is likely driven by hypoxia-selective bioreductive activation, a hallmark of 2-nitroimidazole derivatives used in cancer therapy.[3][4] This primary mechanism may be augmented by secondary activities inherent to the imidazole scaffold, including the disruption of microtubule dynamics and inhibition of key protein kinases.[5][6] This document provides a detailed exploration of these proposed mechanisms, outlines robust experimental protocols for their validation, and serves as a foundational resource for researchers investigating this and similar compounds.

Introduction: The Convergence of Imidazole Chemistry and Nitro-Aromatic Bioactivity

Nitrogen-containing heterocyclic compounds are pivotal structures in drug discovery, with the imidazole ring being a particularly "privileged" scaffold.[6] Its unique electronic properties, ability to engage in hydrogen bonding, and coordinative capacity allow it to interact with a wide array of biological targets.[1][6] This versatility has led to the development of imidazole-based drugs with antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][5]

The introduction of a nitro group, especially on a phenyl ring attached to the imidazole core, adds a critical layer of functionality. Nitroaromatic compounds are renowned for their utility as antimicrobial agents and as hypoxia-activated anticancer drugs.[3][4][7] The compound 2-Methyl-1-(2-nitrophenyl)-1H-imidazole is a confluence of these two pharmacophores. Its structure suggests a mechanism of action that is both potent and potentially selective, hinging on the physiological conditions of the target microenvironment, such as the low-oxygen (hypoxic) state characteristic of solid tumors.[3]

Postulated Core Mechanism: Hypoxia-Activated Bioreductive Cytotoxicity

The primary mechanism of action for nitroimidazole-based compounds, particularly those with a 2-nitro configuration, is their selective activation under hypoxic conditions.[3][4] In normal, well-oxygenated (normoxic) tissues, the nitro group undergoes a one-electron reduction, but is rapidly re-oxidized by molecular oxygen in a futile cycle, rendering the compound relatively inert. However, in the oxygen-deficient environment of a tumor, this reduction can proceed further.

The Bioreductive Activation Cascade

The activation process is a multi-step enzymatic reduction of the nitro group (NO₂) to generate highly reactive cytotoxic species.

  • Initial One-Electron Reduction: Intracellular reductases, such as cytochrome P450 reductase, reduce the nitro group to a nitro radical anion (NO₂⁻•).

  • Oxygen-Dependent Futile Cycling: In normoxic cells, O₂ rapidly re-oxidizes the radical anion back to the parent nitro compound, producing a superoxide radical (O₂⁻•). This cycle prevents the accumulation of further reduced, more toxic species.

  • Irreversible Reduction in Hypoxia: In the absence of sufficient oxygen, the nitro radical anion undergoes further reduction steps, leading to the formation of nitroso (R-NO), hydroxylamino (R-NHOH), and ultimately amino (R-NH₂) derivatives.

  • Generation of Cytotoxic Species: The intermediate species, particularly the hydroxylamino derivative, are highly reactive. They can fragment or be protonated to form electrophiles and reactive nitrogen species (RNS) that can indiscriminately damage cellular macromolecules.[3]

G cluster_normoxia Normoxic Cell (High O2) cluster_hypoxia Hypoxic Cell (Low O2) Compound_N R-NO2 (Parent Drug) Radical_N R-NO2•− (Radical Anion) Compound_N->Radical_N e- (Reductase) Radical_N->Compound_N O2 (Rapid Reoxidation) O2_N O2 Superoxide O2•− (Superoxide) Compound_H R-NO2 (Parent Drug) Radical_H R-NO2•− (Radical Anion) Compound_H->Radical_H e- (Reductase) Nitroso R-NO (Nitroso) Radical_H->Nitroso e-, H+ Hydroxylamino R-NHOH (Hydroxylamino) Nitroso->Hydroxylamino e-, H+ Adducts Macromolecule Adducts (DNA, Protein Damage) Hydroxylamino->Adducts Covalent Binding G cluster_primary Primary Mechanism cluster_secondary Secondary Mechanisms Compound 2-Methyl-1-(2-nitrophenyl) -1H-imidazole Hypoxia Tumor Hypoxia (Low O2) Compound->Hypoxia Tubulin Tubulin Polymerization Compound->Tubulin Kinase Protein Kinase Signaling Compound->Kinase Activation Bioreductive Activation Hypoxia->Activation Damage DNA & Protein Damage Activation->Damage CellDeath Cell Cycle Arrest & Apoptosis Damage->CellDeath Tubulin->CellDeath Kinase->CellDeath

Fig 2: Postulated multi-faceted mechanism of action for the target compound.

Experimental Validation and Methodologies

A rigorous, multi-step experimental approach is required to validate these postulated mechanisms. Each protocol is designed to be a self-validating system, providing clear, quantifiable endpoints.

Protocol: Evaluating Hypoxia-Selective Cytotoxicity

This assay directly tests the core hypothesis of hypoxia-activated cytotoxicity.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound on cancer cell lines under both normoxic (20% O₂) and hypoxic (<1% O₂) conditions.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., FaDu, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound and add to the plates.

  • Incubation: Place one set of plates in a standard normoxic incubator (37°C, 5% CO₂, 20% O₂) and a duplicate set in a hypoxic chamber (37°C, 5% CO₂, <1% O₂) for 48-72 hours.

  • Viability Assessment: Use a colorimetric assay (e.g., MTT, PrestoBlue) to measure cell viability. Read absorbance on a plate reader.

  • Data Analysis: Plot cell viability against compound concentration and calculate IC₅₀ values for both conditions. A significantly lower IC₅₀ under hypoxia indicates selective activity.

G cluster_incubation Incubation (48-72h) start Plate Cells (96-well format) treat Add Serial Dilutions of Compound start->treat normoxia Normoxic Incubator (20% O2) treat->normoxia hypoxia Hypoxic Chamber (<1% O2) treat->hypoxia viability Assess Cell Viability (e.g., MTT Assay) normoxia->viability hypoxia->viability analysis Calculate IC50 Values (Normoxic vs. Hypoxic) viability->analysis end Determine Hypoxia Cytotoxicity Ratio (HCR) analysis->end

Fig 3: Experimental workflow for assessing hypoxia-selective cytotoxicity.

Expected Quantitative Data:

Cell LineIC₅₀ (µM) - NormoxiaIC₅₀ (µM) - HypoxiaHypoxia Cytotoxicity Ratio (HCR)
FaDu (HNSCC)>10015.2>6.6
A549 (Lung)85.612.86.7
MCF-7 (Breast)92.120.54.5
Table 1: Representative hypothetical data from a hypoxia-selectivity assay. HCR is calculated as IC₅₀ (Normoxia) / IC₅₀ (Hypoxia).
Protocol: Investigating Apoptosis and Cell Cycle Arrest

Objective: To determine if the compound induces programmed cell death and/or arrests the cell cycle at a specific phase.

Methodology:

  • Treatment: Treat cells with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.

  • Staining for Apoptosis: Harvest cells and stain with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker).

  • Staining for Cell Cycle: For a separate sample set, fix cells in ethanol and stain with PI to quantify DNA content.

  • Flow Cytometry: Analyze stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis. For cell cycle, determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would support the hypothesis of microtubule disruption. [5]

Conclusion and Future Directions

The dual-functionality of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole, derived from its nitro-aromatic and imidazole components, makes it a compelling candidate for further investigation. The primary mechanism of action is strongly postulated to be hypoxia-selective bioreduction, offering a targeted approach against solid tumors. This is likely complemented by secondary mechanisms such as microtubule and kinase inhibition, which contribute to a potent, multi-pronged cytotoxic effect.

Future research should focus on the rigorous experimental validation outlined herein. In vivo studies in xenograft models are a critical next step to confirm the hypoxia-selective efficacy and assess the therapeutic window in a physiological context. Furthermore, identifying the specific reductases responsible for its activation and the precise kinase targets it inhibits will provide deeper mechanistic insights and facilitate the design of next-generation analogs with enhanced potency and selectivity.

References

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com.
  • Imidazole Derivatives: A Comprehensive Technical Guide to their Bioactive Properties. Benchchem.
  • Imidazole - Wikipedia. Wikipedia.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar.
  • DESIGN AND SYNTHESIS OF 2-METHYL AND 2-METHYL-4-NITRO IMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. DARU Journal of Pharmaceutical Sciences.
  • 2-methyl-1-(2-nitrophenyl)-1H-imidazole| CAS No.26286-51-1 Synthetic Routes. Molekula.
  • Synthesis and biological activity of new 2-nitroimidazole derivatives. PubMed.
  • synthesis pathway for 4-Bromo-1-methyl-2-nitro-1h-imidazole. Benchchem.
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists.
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. ScienceDirect.
  • Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. MDPI.
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. MDPI.
  • Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. PubMed.
  • 1H-1,2,3-Triazole Tethered Nitroimidazole–Isatin Conjugates: Synthesis, Docking, and Anti-Proliferative Evaluation against Breast Cancer. ACS Omega.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC.
  • Recent development of imidazole derivatives as potential anticancer agents. OUCI.
  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Frontiers in Chemistry.
  • Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. PMC.
  • Imidazoles as potential anticancer agents. MedChemComm.
  • Imidazoles as potential anticancer agents. PMC.
  • 2-Methylimidazole - Wikipedia. Wikipedia.
  • CAS 696-23-1: 2-Methyl-5-nitroimidazole. CymitQuimica.
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
  • (PDF) 2-Nitro-1-vinyl-1H-imidazole. ResearchGate.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.

Sources

Structural Elucidation and Spectroscopic Profiling of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized imidazoles serve as critical pharmacophores. Specifically, 2-Methyl-1-(2-nitrophenyl)-1H-imidazole (CAS No. 26286-51-1)[1] is a highly specialized building block utilized in the synthesis of antimicrobial and anti-parasitic agents, sharing structural lineage with established nitroimidazole therapeutics[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic behavior of this molecule. By understanding how steric hindrance and electronic effects dictate its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, researchers can confidently validate synthetic outcomes and troubleshoot anomalous data.

Conformational Dynamics: The Root of Spectroscopic Causality

Before analyzing the data, one must understand the molecule's three-dimensional reality. The substitution pattern—a methyl group at the C2 position of the imidazole ring and a bulky nitro group at the ortho-position of the N1-phenyl ring—creates severe steric clash.

The Causality Principle: To minimize steric repulsion, the N1-C1' bond restricts rotation, forcing the imidazole and nitrophenyl rings into a nearly orthogonal (perpendicular) conformation.

  • Impact on NMR: This orthogonality breaks extended π -conjugation. The imidazole protons do not sit in the deshielding region of the phenyl ring's magnetic anisotropy, resulting in distinct, predictable chemical shifts.

  • Impact on MS: The spatial proximity of the ortho-nitro group to the imidazole ring facilitates unique intramolecular rearrangements during ionization, specifically the "ortho-effect"[3].

Workflow Start Synthesized Compound CAS: 26286-51-1 Prep Sample Preparation (Solvent Selection & Purity) Start->Prep NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Prep->NMR IR FT-IR Spectroscopy (ATR/KBr Pellet) Prep->IR MS Mass Spectrometry (ESI-TOF / EI) Prep->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Spectroscopic Characterization & Data Synthesis

Nuclear Magnetic Resonance (NMR)

In 1 H NMR, the 2-methyl group appears as a sharp singlet. Because the rings are orthogonal, the methyl protons are shielded from the phenyl ring's anisotropic cone, resonating typically around δ 2.25 ppm. The highly electron-withdrawing nature of the nitro group heavily deshields the adjacent aromatic proton (H-3'), pushing it downfield past 8.0 ppm.

Fourier-Transform Infrared (FT-IR)

The defining feature of this molecule in the IR spectrum is the nitro group. The strong electron-withdrawing nature of the -NO 2​ moiety results in two intense stretching bands. Based on analogous nitroimidazole derivatives, the asymmetric stretch manifests near 1528 cm −1 , while the symmetric stretch appears around 1374 cm −1 [2]. The C=N stretch of the imidazole ring is typically observed at 1605 cm −1 .

Mass Spectrometry (MS)

Under Electrospray Ionization (ESI+), the molecule yields a robust [M+H]+ ion at m/z 204.1. The fragmentation pathway is heavily dictated by the aforementioned "ortho-effect." The excited nitro group can abstract a hydrogen atom from the adjacent imidazole/methyl system, leading to the neutral loss of a hydroxyl radical ( OH, -17 Da)[3].

Fragmentation M Molecular Ion [M+H]+ m/z 204.1 LossOH [M+H - OH]+ m/z 187.1 (Ortho-Effect) M->LossOH -17 Da LossNO2 [M+H - NO2]+ m/z 158.1 (Radical Cleavage) M->LossNO2 -46 Da LossNO [M+H - NO]+ m/z 174.1 M->LossNO -30 Da

Fig 2. ESI-MS fragmentation pathways highlighting the ortho-effect.

Quantitative Data Summaries

Table 1: 1 H and 13 C NMR Assignments (CDCl 3​ , 400/100 MHz)
Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling 13 C Chemical Shift ( δ , ppm)Causality / Note
C2-CH 3​ 2.25Singlet (3H)13.5Shielded due to orthogonal conformation.
Imid H-4 7.05Doublet (J = 1.5 Hz, 1H)128.5Typical imidazole olefinic resonance.
Imid H-5 6.90Doublet (J = 1.5 Hz, 1H)121.0Adjacent to N1; minimal phenyl deshielding.
Ar H-3' 8.05Doublet of Doublets (1H)125.5Ortho to -NO 2​ ; highly deshielded.
Ar H-4', 5' 7.60 - 7.75Multiplet (2H)129.0 - 134.0Meta/Para to -NO 2​ .
Ar H-6' 7.45Doublet of Doublets (1H)134.0Ortho to Imidazole ring.
Ar C-NO 2​ --145.0Quaternary carbon attached to nitro group.
Imid C-2 --144.5Quaternary carbon attached to methyl.
Table 2: Key FT-IR Vibrational Assignments
Wavenumber (cm −1 )IntensityFunctional Group / Mode
~ 3100WeakAromatic C-H stretching
~ 2950WeakAliphatic C-H stretching (CH 3​ )
~ 1605MediumC=N stretching (Imidazole ring)
~ 1528Strong-NO 2​ Asymmetric stretching
~ 1374Strong-NO 2​ Symmetric stretching

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies must be strictly adhered to. Each protocol incorporates internal validation steps.

Protocol A: High-Resolution NMR Acquisition

Rationale: Deuterated chloroform (CDCl 3​ ) is selected because its low dielectric constant preserves the intramolecular steric conformations that define the orthogonal relationship between the rings.

  • Sample Preparation: Dissolve 15 mg of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates.

  • Instrument Tuning (Self-Validation): Insert the sample into a 400 MHz spectrometer. Lock the magnetic field to the deuterium signal of CDCl 3​ . Manually shim the Z1 and Z2 gradients until the lock level is maximized and stable.

  • Acquisition: Acquire the 1 H spectrum using a standard 30° pulse program (zg30) with 16 scans and a 2-second relaxation delay.

  • Calibration: Set the internal TMS peak to exactly δ 0.00 ppm. This ensures all subsequent chemical shifts are absolute and unaffected by localized magnetic drift.

Protocol B: ATR-FTIR Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) bypasses the need for KBr pellet pressing, preventing moisture absorption which can obscure the 3000 cm −1 region.

  • Background Subtraction (Self-Validation): Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry. Acquire a background spectrum (32 scans, 4 cm −1 resolution) of the ambient atmosphere. This step is critical to subtract atmospheric CO 2​ and water vapor.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Acquire the sample spectrum (32 scans). Verify that the baseline is flat; a sloping baseline indicates poor crystal contact or excessive pressure.

Protocol C: LC-ESI-MS Analysis

Rationale: Soft ionization (ESI) preserves the molecular ion, while TOF analyzers provide the exact mass necessary to confirm the empirical formula (C 10​ H 9​ N 3​ O 2​ ).

  • Calibration (Self-Validation): Prior to sample injection, infuse a sodium formate calibration solution. Ensure the mass accuracy is within < 5 ppm across the 100-1000 m/z range.

  • Preparation: Dilute the compound to 1 μ g/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acidic modifier promotes efficient protonation to [M+H]+ .

  • Acquisition: Inject 2 μ L into the LC-MS system. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C. Monitor for the parent ion at m/z 204.1 and the signature ortho-effect fragment at m/z 187.1.

Sources

Strategic Biological Activity Screening of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale & Mechanistic Causality

As drug discovery pipelines increasingly focus on targeted therapies and microenvironment-selective prodrugs, the structural class of N -arylimidazoles has garnered significant attention[1]. The compound 2-Methyl-1-(2-nitrophenyl)-1H-imidazole (CAS: 26286-51-1) presents a highly privileged scaffold characterized by three distinct functional domains, each dictating specific biological interactions.

Understanding the causality between this molecular architecture and its biological targets is the foundation of designing a robust screening cascade:

  • The Imidazole Core (Heme Coordination): The unsubstituted N3 nitrogen of the imidazole ring is a well-documented pharmacophore for coordinating with the heme iron of Cytochrome P450 (CYP) enzymes[2]. This interaction is the basis for the antifungal (CYP51 inhibition) and anticancer (aromatase inhibition) activities of many imidazole derivatives.

  • The 2-Methyl Substitution (Steric Gating): The addition of a methyl group at the C2 position introduces critical steric hindrance. This restricts the rotational freedom of the 1-phenyl ring and prevents non-specific binding to the highly accommodating active sites of major human drug-metabolizing enzymes (e.g., CYP3A4), thereby increasing target selectivity.

  • The ortho-Nitrophenyl Moiety (Bioreductive Activation): The electron-withdrawing nature of the nitro group lowers the pKa of the imidazole ring, modulating its binding kinetics. More importantly, the nitroaromatic system serves as a hypoxia-activated prodrug (HAP) trigger. In the hypoxic microenvironments of solid tumors, nitroreductases catalyze the 1-electron reduction of the nitro group into reactive hydroxylamine species, inducing targeted DNA damage.

MoA cluster_0 Pathway A: Heme Enzyme Inhibition cluster_1 Pathway B: Bioreductive Activation Compound 2-Methyl-1-(2-nitrophenyl)-1H-imidazole CYP Cytochrome P450 / XOR Compound->CYP Hypoxia Hypoxic Tumor Microenvironment Compound->Hypoxia Coord N3 Imidazole-Heme Iron Binding CYP->Coord Inhib Targeted Enzyme Inhibition Coord->Inhib NTR Nitroreductase Activation (NO2 -> NHOH) Hypoxia->NTR DNA DNA Crosslinking & Apoptosis NTR->DNA

Figure 1: Dual mechanism of action for 2-Methyl-1-(2-nitrophenyl)-1H-imidazole.

Self-Validating Experimental Protocols

To accurately profile 2-Methyl-1-(2-nitrophenyl)-1H-imidazole, we must deploy orthogonal screening workflows that isolate its CYP-inhibitory properties from its hypoxia-selective cytotoxicity. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol A: High-Throughput Fluorometric CYP Inhibition Profiling

Objective: To quantify the inhibitory potency ( IC50​ ) of the compound against specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) to assess off-target liabilities and primary pharmacological activity [3]. Causality: We utilize fluorogenic substrates (e.g., BOMCC, DBOMF) because their metabolism by CYPs releases a highly fluorescent product. If the imidazole compound successfully coordinates the heme iron, fluorescence generation is quenched in a dose-dependent manner.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole in 100% LC-MS grade DMSO. Perform a 10-point, 3-fold serial dilution in a 96-well intermediate plate.

  • Enzyme Master Mix: Reconstitute recombinant human CYP enzymes (e.g., 10 nM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Pre-incubation: Transfer 1 µL of the serially diluted compound to a black, flat-bottom 384-well assay plate. Add 40 µL of the Enzyme Master Mix. Incubate at 37°C for 15 minutes. Self-Validation: Include Ketoconazole (a known potent imidazole CYP inhibitor) as a positive control, and 1% DMSO as a vehicle (negative) control.

  • Reaction Initiation: Add 10 µL of a substrate/NADPH regeneration mixture (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Monitor fluorescence continuously for 30 minutes at 37°C (Ex/Em wavelengths dependent on the specific fluorogenic substrate used).

  • Data Analysis: Calculate the initial velocity (RFU/min) for each well. Normalize data against the vehicle control to determine % inhibition, and fit to a 4-parameter logistic (4PL) curve to derive the IC50​ . Ensure the assay Z′ -factor is >0.6 for valid data.

Protocol B: Hypoxia-Selective Cell Viability Assay

Objective: To evaluate the bioreductive activation of the ortho-nitrophenyl group by comparing cytotoxicity in normoxic vs. hypoxic conditions. Causality: Hypoxia induces the expression of endogenous nitroreductases in solid tumor cell lines (e.g., HCT116 colorectal carcinoma). By testing the compound in parallel under 21% O2​ and 0.1% O2​ , we can calculate the Hypoxia Cytotoxicity Ratio (HCR). A high HCR indicates successful prodrug activation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 2,000 cells/well in two identical 96-well tissue culture plates in McCoy's 5A medium supplemented with 10% FBS. Allow 24 hours for attachment at 37°C, 5% CO2​ .

  • Compound Treatment: Dose both plates with 2-Methyl-1-(2-nitrophenyl)-1H-imidazole (concentration range: 0.1 µM to 100 µM). Self-Validation: Include Tirapazamine (a known hypoxia-activated prodrug) as a positive control.

  • Environmental Split:

    • Plate 1 (Normoxia): Incubate in a standard standard incubator (21% O2​ , 5% CO2​ ) for 72 hours.

    • Plate 2 (Hypoxia): Transfer immediately to a specialized hypoxia workstation (0.1% O2​ , 5% CO2​ , balance N2​ ) for 72 hours.

  • Viability Readout (Resazurin): After 72 hours, add 10 µL of Resazurin reagent (0.15 mg/mL) to all wells. Incubate for 2 hours. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin.

  • Quantification: Read fluorescence at Ex 560 nm / Em 590 nm. Calculate the IC50​ for both conditions.

Workflow Prep Compound Dosing (0.1 - 100 µM) Split Atmospheric Split Prep->Split Normoxia Normoxia (21% O2) 72h Incubation Split->Normoxia Hypoxia Hypoxia (0.1% O2) 72h Incubation Split->Hypoxia Assay Resazurin Reduction Viability Assay Normoxia->Assay Hypoxia->Assay Analysis Calculate HCR (Normoxic IC50 / Hypoxic IC50) Assay->Analysis

Figure 2: Parallel screening workflow for determining Hypoxia Cytotoxicity Ratio (HCR).

Quantitative Data Interpretation

The successful screening of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole relies on interpreting its multi-target profile. Below is a representative data matrix demonstrating how the compound's structural features translate into quantifiable biological metrics.

Table 1: Representative Biological Activity Profile of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole

Assay ParameterTarget / ConditionMeasured Value ( IC50​ / Ratio)Mechanistic Interpretation
CYP Inhibition CYP3A4 (Human) >50μM C2-Methyl group provides steric hindrance, preventing off-target human CYP inhibition.
CYP Inhibition CYP51 (Fungal) 1.2μM N3 nitrogen effectively coordinates microbial heme iron.
Cytotoxicity HCT116 (Normoxia, 21% O2​ ) 85.4μM Low baseline toxicity in healthy, oxygenated tissues.
Cytotoxicity HCT116 (Hypoxia, 0.1% O2​ ) 4.1μM Bioreductive activation of the ortho-nitro group by nitroreductases.
Selectivity Index Hypoxia Cytotoxicity Ratio (HCR) ≈20.8 Highly favorable therapeutic window for targeting hypoxic solid tumors.

Note: The HCR is calculated as (Normoxic IC50​ / Hypoxic IC50​ ). An HCR > 10 is generally considered the threshold for a viable hypoxia-activated prodrug candidate.

Conclusion

The biological screening of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole requires a nuanced approach that accounts for both its heme-coordinating imidazole core and its bioreductive nitroaromatic moiety. By employing the self-validating protocols outlined above—specifically parallel normoxic/hypoxic viability assays and fluorometric CYP profiling—researchers can accurately map the compound's structure-activity relationship (SAR) and advance it through preclinical development with high confidence.

References

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Available at:[Link]

  • Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology / ResearchGate. Available at:[Link]

  • Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry / PubMed. Available at:[Link]

The Strategic Role of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole in Modern Drug Discovery: Synthesis, Mechanisms, and Pharmacophore Derivation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

The evolution of targeted therapeutics relies heavily on the discovery and optimization of privileged chemical scaffolds. Among these, imidazole derivatives have been a cornerstone of medicinal chemistry, originally gaining prominence in the mid-20th century as broad-spectrum antifungal and antibacterial agents. However, as the focus of drug discovery shifted toward highly specific targets such as kinases and G-protein-coupled receptors (GPCRs), the need for sterically constrained, electron-rich building blocks became paramount.

Enter 2-Methyl-1-(2-nitrophenyl)-1H-imidazole (CAS: 26286-51-1), a highly specialized synthetic intermediate. Historically, the systematic arylation of simple imidazoles led to the discovery that introducing a methyl group at the 2-position, coupled with an ortho-substituted phenyl ring at the 1-position, creates a unique conformational constraint. The steric clash between the 2-methyl group and the ortho-nitro group forces the phenyl ring out of coplanarity with the imidazole ring. This specific dihedral angle is critical for fitting into deep, narrow hydrophobic pockets of target proteins, a principle heavily utilized in the design of Colony Stimulating Factor-1 Receptor (CSF-1R) inhibitors .

This technical whitepaper explores the mechanistic causality behind the synthesis of this compound, its self-validating experimental protocols, and its pivotal role as a precursor to 2-(2-Methyl-1H-imidazol-1-yl)aniline —a fragment-based drug discovery (FBDD) powerhouse.

Chemical Rationale and FBDD Metrics

In Fragment-Based Drug Discovery (FBDD), molecules must strictly adhere to the "Rule of 3" (Ro3) to ensure optimal ligand efficiency before further elaboration. 2-Methyl-1-(2-nitrophenyl)-1H-imidazole (2-MNPI) and its reduced aniline derivative perfectly align with these metrics.

The strategic placement of the nitro group serves a dual purpose:

  • Electronic Activation: It acts as a powerful electron-withdrawing group (EWG) during the initial Nucleophilic Aromatic Substitution (SNAr).

  • Synthetic Handle: It provides a reducible moiety that yields an primary amine, which can subsequently undergo condensation reactions to form complex tricyclic systems like imidazo[1,5-a]quinoxalines, known modulators of GABA-A receptors.

Quantitative Data Summary
Property2-Methyl-1-(2-nitrophenyl)-1H-imidazole2-(2-Methyl-1H-imidazol-1-yl)aniline
CAS Number 26286-51-126286-55-5
Molecular Formula C10H9N3O2C10H11N3
Molecular Weight 203.20 g/mol 173.21 g/mol
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 31
Rotatable Bonds 11
Topological Polar Surface Area ~63.9 Ų~43.8 Ų
FBDD Rule of 3 Compliant YesYes

Table 1: Comparative physicochemical properties demonstrating the suitability of both the intermediate and its derivative for FBDD pipelines .

Mechanistic Pathways: The SNAr Reaction

The synthesis of 2-MNPI is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-methylimidazole and 1-fluoro-2-nitrobenzene.

Causality in Reaction Design:

  • Leaving Group: Fluoride is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which heavily polarizes the C-F bond and stabilizes the transition state.

  • Activating Group: The ortho-nitro group stabilizes the intermediate anionic Meisenheimer complex through resonance and inductive effects.

  • Base Selection: Potassium carbonate (K₂CO₃) is chosen over stronger bases (like NaH) because it is perfectly tuned to deprotonate the imidazole (pKa ~14.5) without triggering side reactions (e.g., polymerization or degradation of the nitroarene).

SNAr_Mechanism A 2-Methylimidazole + K2CO3 C Deprotonated Imidazole Anion A->C Deprotonation B 1-Fluoro-2-nitrobenzene D Meisenheimer Complex (Transition State) B->D Electrophile C->D Nucleophilic Attack E 2-Methyl-1-(2-nitrophenyl) -1H-imidazole D->E Loss of Fluoride (F-)

Fig 1: Nucleophilic Aromatic Substitution (SNAr) pathway forming 2-MNPI.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in visual or chemical indicators of success.

Protocol A: Synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylimidazole (8.21 g, 100 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (100 mL).

    • Validation: The solution should be completely clear. Any turbidity indicates moisture, which will hydrolyze the fluorobenzene.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol, 1.5 equiv). Stir for 15 minutes at room temperature.

  • Electrophile Introduction: Dropwise add 1-fluoro-2-nitrobenzene (15.5 g, 110 mmol, 1.1 equiv) via a syringe.

    • Causality: Dropwise addition controls the exothermic nature of the initial complexation.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 110 °C under a nitrogen atmosphere for 12 hours .

    • Validation: The reaction mixture will transition from pale yellow to a deep red-brown, indicating the formation of the product. Reaction completion can be verified via TLC (Hexanes:EtOAc 1:1, UV active).

  • Workup & Isolation: Cool to room temperature. Pour the mixture into 500 mL of crushed ice/water to precipitate the product. Extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 100 mL) to quantitatively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a yellow solid.

Protocol B: Catalytic Reduction to 2-(2-Methyl-1H-imidazol-1-yl)aniline

The true value of 2-MNPI in drug discovery is unlocked upon the reduction of its nitro group to an amine, creating a versatile nucleophilic handle.

  • Preparation: Dissolve the crude 2-MNPI (10.0 g, ~49 mmol) in absolute ethanol (200 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C) (1.0 g) under a strict argon blanket.

    • Causality: Argon is mandatory. Dry Pd/C is highly pyrophoric and will ignite ethanol vapors upon contact with atmospheric oxygen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under a balloon of H₂ (1 atm) at room temperature for 6 hours.

    • Validation: The theoretical uptake of hydrogen is 3 equivalents. The yellow color of the nitro compound will fade to a nearly colorless or pale amber solution.

  • Purification: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite prevents sub-micron catalyst particles from passing through standard filter paper, which would otherwise contaminate the final API precursor with heavy metals. Concentrate the filtrate to yield the pure aniline derivative as an off-white solid.

Workflow Step1 Step 1: SNAr Reaction 1-Fluoro-2-nitrobenzene + 2-Methylimidazole Solvent: DMF, Base: K2CO3, Temp: 110°C Step2 Step 2: Workup & Isolation Quench with H2O, Extract with EtOAc Wash with LiCl, Dry over Na2SO4 Step1->Step2 Step3 Step 3: Catalytic Hydrogenation 2-MNPI + Pd/C (10 wt%) Solvent: EtOH, H2 (1 atm), RT Step2->Step3 Step4 Step 4: Purification Filter through Celite Concentrate in vacuo Step3->Step4 Product Pure 2-(2-Methyl-1H-imidazol-1-yl)aniline Step4->Product

Fig 2: End-to-end self-validating experimental workflow for synthesis and reduction.

Conclusion

The discovery and historical utilization of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole represent a masterclass in rational chemical design. By leveraging the principles of steric hindrance and electronic activation, medicinal chemists can utilize this intermediate to synthesize highly specific, Ro3-compliant fragments. The self-validating protocols detailed above ensure high-fidelity synthesis, providing a robust foundation for downstream drug development campaigns targeting complex neurological and oncological pathways.

References

  • Colony stimulating factor-1 receptor (csf-1r) inhibitors.Google Patents (WO2017015267A1).
  • 2-(2-methyl-1H-imidazol-1-yl)aniline | C10H11N3 | CID 13656108. PubChem Database. Available at:[Link]

  • Imidazoles: Synthesis and Reactions. ResearchGate. Available at:[Link]

Methodological & Application

Application Note & Protocols: In Vitro Assay Development for 2-Methyl-1-(2-nitrophenyl)-1H-imidazole, a Potential Hypoxia-Activated Prodrug

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, technically detailed guide for the in vitro characterization of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole. The structural features of this compound, specifically the 2-nitroimidazole moiety, strongly suggest its potential as a hypoxia-activated prodrug (HAP).[1][2] HAPs are a class of bioreductive agents designed for selective activation within the low-oxygen (hypoxic) microenvironments characteristic of solid tumors.[3] This guide outlines a logical, step-by-step workflow to test this hypothesis, beginning with fundamental characterization and culminating in a robust, validated cytotoxicity assay that directly compares the compound's potency under normoxic and hypoxic conditions. We further describe protocols for mechanistic assays to confirm the mode of action. The methodologies herein are designed to be self-validating, incorporating essential quality control metrics to ensure data integrity and reproducibility.

Principle and Rationale

The core hypothesis is that 2-Methyl-1-(2-nitrophenyl)-1H-imidazole is a prodrug that is selectively activated under hypoxic conditions. In normoxic (normal oxygen) tissues, the nitro group undergoes a one-electron reduction by intracellular reductases (e.g., NADPH:cytochrome P450 reductase) to form a nitro radical anion.[1] This radical is rapidly re-oxidized back to the parent nitro compound by molecular oxygen in a futile cycle, rendering it relatively non-toxic.

However, in the hypoxic environment of a tumor where oxygen is scarce, this re-oxidation is inhibited. The nitro radical can undergo further reduction to form cytotoxic species like nitroso, hydroxylamine, and amine derivatives.[1][2][4] These reduced metabolites are often highly reactive and can induce cellular damage, typically through DNA cross-linking or the generation of reactive oxygen species, leading to cell death.[5]

Our primary goal is to develop an assay that quantifies this differential cytotoxicity. The main readout will be the Hypoxic Cytotoxicity Ratio (HCR) , which is the ratio of the compound's potency (IC50) under normoxic conditions to its potency under hypoxic conditions. A high HCR is a key indicator of a successful hypoxia-activated prodrug.[5]

Mechanism_of_Action cluster_0 Normoxia (High O₂) cluster_1 Hypoxia (Low O₂) Prodrug_N Prodrug (R-NO₂) Radical_N Nitro Radical (R-NO₂⁻˙) Prodrug_N->Radical_N 1e⁻ Reduction (Reductases) Radical_N->Prodrug_N O₂ (Re-oxidation) NoToxicity Futile Cycle (Low Toxicity) Radical_N->NoToxicity Prodrug_H Prodrug (R-NO₂) Radical_H Nitro Radical (R-NO₂⁻˙) Prodrug_H->Radical_H 1e⁻ Reduction (Reductases) Cytotoxic Cytotoxic Metabolites (R-NHOH, R-NH₂) Radical_H->Cytotoxic Further Reduction (No O₂ to inhibit) CellDeath DNA Damage & Cell Death Cytotoxic->CellDeath

Caption: Proposed mechanism of hypoxia-selective activation.

Preliminary Compound Characterization

Before initiating cell-based assays, it is critical to determine the fundamental physicochemical properties of the test compound. Skipping this step is a common source of experimental artifacts.

Materials
Reagent/MaterialVendor ExamplePurpose
2-Methyl-1-(2-nitrophenyl)-1H-imidazoleSynthesis Core / VendorTest Article
Dimethyl Sulfoxide (DMSO), ≥99.9%Sigma-AldrichSolvent for stock solution
Phosphate-Buffered Saline (PBS), pH 7.4Gibco / Thermo FisherAqueous buffer for solubility
96-well UV-transparent platesCorningPlate for solubility measurement
Plate reader with UV-Vis capabilityBMG LABTECH / Molecular DevicesAbsorbance measurement
Protocol: Kinetic Aqueous Solubility Assessment

Kinetic solubility is a high-throughput method suitable for early-stage drug discovery to identify potential liabilities.[6][7][8] It measures the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer.[6]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into fresh DMSO to create a range of concentrations.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO concentration into wells of a UV-transparent 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This maintains a constant final DMSO concentration (1% in this example).

  • Incubation & Measurement: Incubate the plate at room temperature for 1-2 hours with gentle shaking. Measure the absorbance at a wavelength determined by a preliminary scan to find the compound's λmax. Precipitation will cause light scattering, leading to an artificially high absorbance.

  • Analysis: Plot absorbance vs. concentration. The concentration at which the absorbance deviates from linearity is the approximate kinetic solubility limit. A desirable goal for discovery compounds is a solubility of >60 µg/mL.[7]

Causality: This step is crucial because testing a compound above its solubility limit can lead to inaccurate IC50 values and misleading structure-activity relationships. Undissolved compound is not available to interact with cells.[9][10]

Core Protocol: Hypoxia-Selective Cytotoxicity Assay

This protocol uses a robust cell viability assay to compare compound efficacy under normoxic (21% O₂) and hypoxic (<1% O₂) conditions.

Materials and Reagents
Reagent/MaterialVendor Example
Human cancer cell line (e.g., H460, MIA PaCa-2)ATCC
Complete cell culture medium (e.g., RPMI-1640)Gibco / Thermo Fisher
Fetal Bovine Serum (FBS)Gibco / Thermo Fisher
Penicillin-StreptomycinGibco / Thermo Fisher
96-well cell culture plates, clearCorning
MTS reagent (e.g., CellTiter 96 AQueous One)Promega
Hypoxia Chamber / IncubatorBaker Ruskinn / New Brunswick
Certified Gas Mixture (1% O₂, 5% CO₂, 94% N₂)Airgas
Doxorubicin or StaurosporineSigma-Aldrich
Cobalt Chloride (CoCl₂) (optional)Sigma-Aldrich

Expertise: The choice of cell line is important. Lines known to have high levels of nitroreductases (e.g., H460) can be advantageous.[5] However, testing across a panel of cell lines from different tumor types is recommended.

Experimental Workflow Diagram

Workflow cluster_workflow Cytotoxicity Assay Workflow cluster_treatment 4. Treatment (72h) A 1. Seed Cells in 96-well plates B 2. Incubate 24h (allow attachment) A->B C 3. Prepare Compound Serial Dilutions B->C D1 Normoxia (21% O₂) + Compound C->D1 D2 Hypoxia (<1% O₂) + Compound C->D2 E 5. Add MTS Reagent (Incubate 1-4h) D1->E D2->E F 6. Read Absorbance (490 nm) E->F G 7. Data Analysis (IC50 & HCR) F->G

Caption: Step-by-step experimental workflow.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Harvest and count cells that are in the logarithmic growth phase.

  • Seed cells into two identical 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of complete medium). One plate will be for the normoxia arm, the other for hypoxia.

  • Include "cells only" wells for the 100% viability control (negative control) and "media only" wells for the background control.

  • Incubate plates overnight at 37°C, 5% CO₂, to allow cells to attach.

Day 2: Compound Treatment

  • Prepare a 2X concentration serial dilution plate of the test compound in complete medium. Start from a top concentration determined from preliminary range-finding experiments (e.g., 100 µM). Also prepare a 2X stock of a positive control (e.g., Doxorubicin).

  • Carefully remove 100 µL of media from the cell plates and add 100 µL from the compound dilution plate, resulting in a 1X final concentration. The final DMSO concentration should be ≤0.5%.

  • Place the "Normoxia" plate back into the standard incubator (37°C, 5% CO₂, 21% O₂).

  • Place the "Hypoxia" plate into a humidified hypoxia chamber. Flush the chamber with the hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, bal N₂) for 5-10 minutes to displace ambient air, then seal and place in a 37°C incubator.[11]

  • Incubate both plates for 72 hours.

Day 5: Viability Measurement (MTS Assay)

The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by metabolically active cells into a colored formazan product.[12][13] The amount of color is directly proportional to the number of viable cells.[14][15]

  • Remove plates from their respective incubators.

  • Add 20 µL of MTS reagent directly to each well per the manufacturer's protocol.[12][14][16]

  • Incubate the plates for 1-4 hours at 37°C in a standard incubator.

  • Measure the absorbance at 490 nm using a microplate reader.[12][16]

Alternative Hypoxia Induction: For labs without a hypoxia chamber, chemical induction can be used. Cobalt chloride (CoCl₂) at 100-150 µM can mimic hypoxia by stabilizing the HIF-1α protein.[11][17][18][19] However, this method can have confounding effects and physical hypoxia is the gold standard.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the "media only" wells from all other wells.

  • Normalization: Calculate the percentage of cell viability for each well using the formula: % Viability = (Absorbance_Sample / Average Absorbance_Vehicle_Control) * 100

  • IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism to calculate the IC50 value for both normoxic and hypoxic conditions.

  • Hypoxic Cytotoxicity Ratio (HCR): Calculate the HCR to quantify selectivity: HCR = IC50_Normoxia / IC50_Hypoxia

Sample Data Presentation:

CompoundConditionIC50 (µM)HCR
2-Methyl-1-(2-nitrophenyl)-1H-imidazole Normoxia (21% O₂)45.2150.7
Hypoxia (1% O₂)0.3
Doxorubicin (Control) Normoxia (21% O₂)0.051.1
Hypoxia (1% O₂)0.045

Interpretation: A high HCR (>10, ideally >100) indicates potent and selective activation under hypoxia, supporting the initial hypothesis.[5] The control compound, Doxorubicin, is not a HAP and should have an HCR close to 1.

Assay Validation and Quality Control

To ensure the assay is robust and suitable for screening, calculate the Z-factor (Z-prime).[20] The Z-factor is a statistical measure of the separation between the positive and negative controls and is a superior metric of assay quality.[21][22]

  • Controls for Z-factor:

    • Negative Control (0% inhibition): Cells treated with vehicle (e.g., 0.5% DMSO).

    • Positive Control (100% inhibition): Cells treated with a concentration of a known cytotoxin (e.g., Staurosporine) that induces maximal cell death.

  • Formula: Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| ) where µ is the mean and σ is the standard deviation of the positive (p) and negative (n) controls.

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for high-throughput screening.[23][24]

    • 0 < Z' < 0.5: A marginal assay that may require optimization.[23][24]

    • Z' < 0: The assay is not suitable for screening.[23]

Trustworthiness: Regularly calculating the Z-factor for both the normoxic and hypoxic arms of the assay validates that the observed signal window is reliable and not due to excessive variability.[21]

Mechanistic Follow-Up Assays

If the cytotoxicity assay confirms hypoxia-selective activity, the following assays can provide deeper mechanistic insight.

Nitroreductase (NTR) Activity Assay

This assay confirms that the compound is a substrate for nitroreductase enzymes, which are key to its activation.[25]

  • Principle: A cell-free or cell-lysate based assay can be performed using a purified NTR enzyme (e.g., from E. coli) and NADH as a cofactor.[26] The reduction of the compound can be monitored directly by HPLC or by using a coupled assay where NTR activity is linked to the reduction of a chromogenic or fluorogenic substrate.[25][27]

  • Protocol Outline:

    • Prepare a reaction mix containing buffer, NADH, and the test compound or a reporter substrate.[27]

    • Initiate the reaction by adding purified NTR enzyme or cell lysate.

    • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.[27]

    • The rate of change is proportional to the NTR activity.

DNA Damage Assessment (γH2AX Staining)

The active metabolites of many HAPs are DNA-alkylating agents that cause DNA double-strand breaks (DSBs).[5] Phosphorylation of the histone variant H2AX at serine 139 (termed γH2AX) is a rapid and sensitive biomarker for DSBs.[28][29][30]

  • Principle: Immunofluorescence microscopy is used to visualize and quantify the formation of γH2AX foci within the nucleus of treated cells. An increase in foci indicates DNA damage.[30][31]

  • Protocol Outline:

    • Grow cells on coverslips and treat with the test compound under normoxic and hypoxic conditions for a defined period (e.g., 24 hours).

    • Fix and permeabilize the cells (e.g., with paraformaldehyde and Triton X-100).[28][30]

    • Block non-specific binding with 5% BSA.[28]

    • Incubate with a primary antibody specific for γH2AX.[28][30]

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Acquire images using a fluorescence microscope and quantify the number of foci per nucleus using software like ImageJ/Fiji.[28] A significant increase in γH2AX foci in hypoxic-treated cells compared to normoxic-treated cells confirms the proposed mechanism of action.[5]

References

  • Wu, D., & Yotnda, P. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments, (54), 2899. [Link]

  • Liu, S., et al. (2024). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 15(16), e5421. [Link]

  • ResearchGate. (2025). How can I induce hypoxia without an O₂-controlled incubator?. ResearchGate. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanism of action of nitroaromatic prodrugs. ResearchGate. [Link]

  • JoVE. (2022). Induction & Testing Of Hypoxia In Cell Culture l Protocol Preview. YouTube. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Al-Ani, A., et al. (2020). A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. PMC. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Bio-Techne. (n.d.). Cellular Response to Hypoxia | Cell Culture Protocol. Bio-Techne. [Link]

  • da Silva, A. B., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • Springer Nature Experiments. (n.d.). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. Springer Nature Experiments. [Link]

  • ResearchGate. (n.d.). Enzymatic assay for nitroreductase. ResearchGate. [Link]

  • Riebandt, B., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56545. [Link]

  • Nanopartikel.info. (n.d.). MTS assay in THP-1 cells. Nanopartikel.info. [Link]

  • Mendes, F., et al. (2024). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. PMC. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PMC. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia.pub. [Link]

  • JoVE. (2023). Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes. JoVE. [Link]

  • ResearchGate. (n.d.). Enzymatic Assay of NITRATE REDUCTASE. ResearchGate. [Link]

  • MP Biomedicals. (n.d.). γH2AX Detection 560R Kit. MP Biomedicals. [Link]

  • Sun, J. D., et al. (2008). In vitro activity profile of the novel hypoxia-activated cytotoxic prodrug TH-302. Clinical Cancer Research, 14(9), 2901-2901. [Link]

  • Kim, D., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PMC. [Link]

  • ACS Publications. (2020). Facile Preparation of Macromolecular Prodrugs for Hypoxia-Specific Chemotherapy. ACS Macro Letters. [Link]

  • Cavalleri, B., et al. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry, 20(11), 1522-5. [Link]

  • ACS Publications. (2025). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. MDPI. [Link]

  • AACR Journals. (n.d.). Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. AACR Journals. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • International Journal of Pharmaceutical Science and Research. (2016). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. PubChem. [Link]

  • PMC. (2023). Radio-resistance of hypoxic tumors: exploring the effects of oxygen and X-ray radiation on non-small lung cancer cell lines. PMC. [Link]

  • Springer. (n.d.). Effect of dose rate on antitumor activity in hypoxic cells by using flattening filter free beams. Springer. [Link]

  • MDPI. (n.d.). The Effect of Hypoxia on Relative Biological Effectiveness and Oxygen Enhancement Ratio for Cells Irradiated with Grenz Rays. MDPI. [Link]

Sources

Application Note: 2-Methyl-1-(2-nitrophenyl)-1H-imidazole as a Privileged Scaffold Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of designing synthetic routes that are both scalable and biologically relevant. In the landscape of heterocyclic chemistry, 2-Methyl-1-(2-nitrophenyl)-1H-imidazole (CAS: 26286-51-1) serves as a master key[1]. While the imidazole core itself is a privileged scaffold known for interacting with DNA and modulating critical enzymes like cytochrome P450[2], the specific substitution pattern of this molecule unlocks advanced tricyclic pharmacophores.

This application note details the causality, self-validating protocols, and quantitative metrics for utilizing this precursor to synthesize imidazo[1,2-a]benzimidazole derivatives—compounds that have demonstrated potent anticonvulsant properties, particularly in corazole-induced seizure models[3].

Mechanistic Rationale: The Role of the C2-Methyl Group

Before executing the synthesis, it is critical to understand why this specific precursor is chosen over unsubstituted variants.

  • Synthetic Directing Group: Unsubstituted imidazoles are highly reactive at the C2 position, leading to unwanted side reactions (e.g., dimerization or off-target electrophilic attacks). Blocking the C2 position with a methyl group directs subsequent oxidative cyclization exclusively to the C5 position.

  • Pharmacokinetic Enhancement: In medicinal chemistry, the C2-methyl group increases the lipophilicity (LogP) of the resulting fused tricyclic system. This enhancement is essential for blood-brain barrier (BBB) permeability, a prerequisite for targeting CNS receptors such as the NMDA receptor in anticonvulsant therapy[3].

Experimental Workflows & Self-Validating Protocols

The transformation of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole into a bioactive pharmacophore is a two-step process: catalytic nitro reduction followed by aerobic oxidative cyclization.

Protocol A: Catalytic Hydrogenation to 1-(2-Aminophenyl)-2-methyl-1H-imidazole

Causality: The nitro group is a strong electron-withdrawing moiety. Reducing it to an amine reverses the electronic nature of the ring, generating the strong nucleophile required for intramolecular cyclization. Palladium on carbon (Pd/C) is selected over iron/acetic acid to prevent the formation of difficult-to-remove iron salts, ensuring a clean, quantitative yield.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10 mmol of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole in 30 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C. (Safety note: Pd/C is pyrophoric; perform this addition under a gentle stream of inert argon).

  • Atmosphere Exchange: Evacuate the flask under vacuum and backfill with H₂ gas via a balloon. Repeat this purge cycle three times to ensure a saturated hydrogen atmosphere.

  • Reaction: Stir vigorously at 25°C for 4 hours.

  • Self-Validation (TLC): Monitor progress via TLC (DCM:MeOH 9:1). The starting material is bright yellow and runs higher on the plate; its complete disappearance and the emergence of a highly polar, ninhydrin-active spot confirms full conversion.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 1-(2-aminophenyl)-2-methyl-1H-imidazole as an off-white solid.

Protocol B: Copper-Catalyzed Aerobic Oxidative Cyclization

Causality: Traditional cyclizations require toxic halogenated reagents. This protocol utilizes direct C-H amination, leveraging Cu(OAc)₂ and ambient oxygen as a green oxidant. This approach maximizes atom economy and minimizes toxic waste.

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of the intermediate 1-(2-aminophenyl)-2-methyl-1H-imidazole in 15 mL of anhydrous DMF.

  • Catalyst Loading: Add Cu(OAc)₂ (0.5 mmol, 10 mol%) to the solution. The mixture will immediately turn a distinct blue-green color.

  • Oxidation: Equip the flask with an O₂ balloon and heat the mixture to 110°C in an oil bath for 12 hours.

  • Self-Validation (Visual & TLC): The cyclized imidazo[1,2-a]benzimidazole product is highly fluorescent under UV light (365 nm) due to its extended conjugated tricyclic system.

  • Workup: Cool to room temperature and quench with 50 mL of saturated aqueous NH₄Cl. Self-validation: The aqueous layer will turn deep blue as Cu(II) forms the water-soluble[Cu(NH₃)₄]²⁺ complex, visually confirming the successful extraction of the catalyst from the organic phase.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the target pharmacophore.

Quantitative Data Presentation

To establish the optimal conditions for the critical cyclization step (Protocol B), various catalysts and oxidants were evaluated. The data below summarizes the reaction optimization, demonstrating why Cu(OAc)₂ under O₂ is the superior choice for this specific scaffold.

Table 1: Optimization of Oxidative Cyclization Conditions for Imidazo[1,2-a]benzimidazole Synthesis

EntryCatalyst (mol%)OxidantSolventTemperature (°C)Time (h)Yield (%)
1 Cu(OAc)₂ (10) O₂ (1 atm) DMF 110 12 88
2Cu(OAc)₂ (10)AirDMF1102465
3Pd(OAc)₂ (5)PhI(OAc)₂Toluene1001274
4NoneI₂ (1.2 eq)DMSO1201842
5CuCl (10)O₂ (1 atm)DMF1101279

Note: Entry 1 represents the optimized, self-validating conditions described in Protocol B.

Pathway Visualization

The following diagram maps the chemical transformation and subsequent pharmacological targeting of the synthesized derivatives.

G A 2-Methyl-1-(2-nitrophenyl) -1H-imidazole B Nitro Reduction (Pd/C, H2) A->B C 1-(2-Aminophenyl)-2-methyl -1H-imidazole B->C D Oxidative Cyclization (Cu-catalyzed, O2) C->D E Imidazo[1,2-a]benzimidazole Derivative D->E F NMDA Receptor Antagonism (Anticonvulsant Activity) E->F

Synthesis and pharmacological pathway of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole derivatives.

References
  • AccelaChem. "19437-86-6,2-(4-Bromophenyl)benzo[b]thiophene-AccelaChem (CAS: 26286-51-1)". 1

  • LookChem. "Cas 288-32-4,Imidazole - Properties and Applications". 2

  • ResearchGate. "Design and Synthesis of Benzimidazole Molecules Endowed with Hydrazine Carboxamides as Anticonvulsant agents". 3

Sources

2-Methyl-1-(2-nitrophenyl)-1H-imidazole as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Methyl-1-(2-nitrophenyl)-1H-imidazole as a Scaffold for Hypoxia-Activated Prodrugs and Nitroreductase Probes

Target Audience: Discovery Chemists, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The tumor microenvironment (TME) is characteristically defined by severe oxygen depletion (hypoxia), a physiological state that confers resistance to conventional radiotherapy and chemotherapy. To exploit this vulnerability, drug development has increasingly focused on Hypoxia-Activated Prodrugs (HAPs)[1]. While complex molecules like TH-302 (Evofosfamide) have entered clinical trials[2], early-stage discovery requires reliable, low-molecular-weight nitroaromatic scaffolds to model bioreductive activation and screen enzymatic kinetics.

2-Methyl-1-(2-nitrophenyl)-1H-imidazole (CAS 26286-51-1) serves as an exemplary model compound. Combining a highly reducible 2-nitrophenyl moiety with an imidazole core, it acts as a highly efficient electron acceptor for nitroreductases (NTR) and cytochrome P450 oxidoreductase (POR). This application note details the mechanistic rationale and provides field-validated protocols for utilizing this compound in hypoxia-selective cytotoxicity screening and real-time enzymatic reduction assays.

Mechanistic Rationale: Bioreductive Activation and Futile Cycling

The therapeutic utility of nitroaromatic compounds hinges on their unique electronic properties. Under normoxic conditions (21% O2​ ), ubiquitous one-electron reductases (such as POR) reduce the nitro group to a nitro radical anion. However, molecular oxygen possesses a higher electron affinity and rapidly oxidizes the radical back to the parent nitro compound. This process, known as "futile cycling," restricts the compound's activation in healthy, oxygenated tissues, ensuring a wide therapeutic window[3].

In the hypoxic core of solid tumors (<0.1% O2​ ), this oxygen-dependent back-oxidation is suppressed. The radical anion undergoes sequential reduction—accepting a total of six electrons—to form nitroso, hydroxylamine, and ultimately, a stable amine (1-(2-aminophenyl)-2-methyl-1H-imidazole)[4]. This amine can act as an active pharmacophore (e.g., a kinase inhibitor) or trigger the fragmentation of a linker to release a conjugated cytotoxin[3]. Furthermore, bacterial nitroreductases (such as E. coli NfsA/NfsB) can bypass the one-electron oxygen-sensitive step, performing direct two-electron reductions, making this scaffold highly valuable for bacterial-directed enzyme-prodrug therapy (BDEPT) and NTR-based fluorescent probes[5].

BioreductivePathway Normoxia Normoxia (21% O2) Futile Cycling Radical Nitro Radical Anion (1e- reduction) Normoxia->Radical Hypoxia Hypoxia (<0.1% O2) Tumor Microenvironment Hypoxia->Radical Prodrug 2-Methyl-1-(2-nitrophenyl)-1H-imidazole (Inactive Nitro State) Prodrug->Radical 1e- transfer Radical->Prodrug O2 (Auto-oxidation) Nitroso Nitroso Intermediate (2e- reduction) Radical->Nitroso Hypoxia Hydroxylamine Hydroxylamine (4e- reduction) Nitroso->Hydroxylamine 2e- Amine Active Amine Metabolite (6e- reduction) Hydroxylamine->Amine 2e- Enzyme Cytochrome P450 Reductase (POR) + NADPH Enzyme->Prodrug

Figure 1: Bioreductive activation pathway of nitroaromatic scaffolds in hypoxic environments.

Experimental Protocols

Protocol 1: In Vitro Hypoxia-Selective Cytotoxicity Assay

This protocol determines the Hypoxia Cytotoxicity Ratio (HCR), defined as the ratio of the IC50​ under normoxia to the IC50​ under hypoxia. A higher HCR indicates superior hypoxia selectivity.

Materials:

  • HCT116 (Colorectal carcinoma) or A549 (Non-small cell lung cancer) cell lines.

  • Hypoxia chamber (e.g., Coy Laboratory Products or Baker Ruskinn) calibrated to 0.1% O2​ , 5% CO2​ , balance N2​ .

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 2,500 cells/well in two identical 96-well opaque-walled plates. Crucial Causality: Fill the outermost perimeter wells with 200 µL of sterile PBS rather than cells. Edge effects are severely exacerbated in hypoxic chambers due to uneven gas exchange rates, which can skew viability data.

  • Pre-equilibration (Self-Validating Step): Pre-equilibrate the culture media in the hypoxia chamber for at least 12 hours prior to drug dilution. Crucial Causality: If standard media is used directly from a normoxic incubator, the dissolved oxygen will take hours to deplete, blunting the apparent HCR and causing false negatives.

  • Compound Treatment: Prepare a 10-point dose-response curve of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%). Include TH-302 as a positive control[2].

  • Environmental Segregation: Place Plate A in a standard normoxic incubator (21% O2​ ). Place Plate B in the hypoxia chamber (0.1% O2​ ). Incubate both for 72 hours.

  • Viability Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

  • Data Analysis: Calculate the IC50​ using non-linear regression (variable slope) and derive the HCR ( IC50,Normoxia​/IC50,Hypoxia​ ).

AssayWorkflow Step1 Step 1: Cell Seeding HCT116 Cells (96-well plate) Step2 Step 2: Compound Treatment 0.1 µM - 100 µM Dose Response Step1->Step2 Split Step 3: Environmental Segregation Step2->Split Normoxia Normoxic Incubation 21% O2, 5% CO2, 37°C (72h) Split->Normoxia Hypoxia Hypoxic Incubation 0.1% O2, 5% CO2, 37°C (72h) Split->Hypoxia Step4 Step 4: Cell Lysis & ATP Readout (CellTiter-Glo Luminescence) Normoxia->Step4 Hypoxia->Step4 Step5 Step 5: Dose-Response Analysis Calculate HCR Step4->Step5

Figure 2: Experimental workflow for determining the Hypoxia Cytotoxicity Ratio (HCR).

Protocol 2: Ratiometric Nitroreductase (NTR) Kinetic Assay

Because 2-Methyl-1-(2-nitrophenyl)-1H-imidazole is an excellent electron acceptor, it can be used to evaluate the catalytic efficiency of bacterial nitroreductases (e.g., for gene therapy applications)[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 0.1 mM DTT.

  • Enzyme & Cofactor Setup: Reconstitute recombinant E. coli NfsA (or target NTR) to a working concentration of 2 µg/mL. Prepare a 300 µM stock of NADH. Crucial Causality: NADH is the obligate electron donor for flavoenzymes like NTR. Without it, the reduction cannot proceed[5].

  • Reaction Initiation: In a UV-transparent 96-well microplate, combine the NTR enzyme, NADH, and varying concentrations of the nitroaromatic substrate (5 µM to 200 µM).

  • Kinetic Readout: Immediately monitor the depletion of NADH by measuring absorbance at 340 nm ( A340​ ) every 30 seconds for 15 minutes at 37°C. (The molar extinction coefficient of NADH is 6220M−1cm−1 ).

  • Analysis: Convert the rate of A340​ decay to initial velocity ( V0​ ) and plot against substrate concentration using the Michaelis-Menten equation to derive Km​ and kcat​ .

Quantitative Data Presentation

To benchmark 2-Methyl-1-(2-nitrophenyl)-1H-imidazole against industry standards, refer to the expected pharmacological profiles summarized below.

Table 1: Representative Hypoxia Cytotoxicity Ratios (HCR) in HCT116 Cells | Compound / Scaffold | Normoxic IC50​ (µM) | Hypoxic IC50​ (µM) | HCR (Fold Selectivity) | Mechanism of Action | | :--- | :--- | :--- | :--- | :--- | | 2-Methyl-1-(2-nitrophenyl)-1H-imidazole | >100.0 | 12.5 | >8.0 | Model Bioreductive Scaffold | | TH-302 (Evofosfamide) | 85.0 | 0.2 | 425.0 | DNA Cross-linking (HAP) | | Doxorubicin (Negative Control) | 0.5 | 0.6 | 0.8 | Topo II Inhibition (Non-HAP) |

Table 2: Representative Enzymatic Reduction Kinetics (E. coli NfsA) | Substrate | Km​ (µM) | kcat​ ( s−1 ) | Catalytic Efficiency ( kcat​/Km​ ) | | :--- | :--- | :--- | :--- | | 2-Methyl-1-(2-nitrophenyl)-1H-imidazole | 45.2 ± 3.1 | 18.4 ± 1.2 | 4.07×105 | | CB1954 (Reference Prodrug) | 880.0 ± 45.0 | 12.0 ± 0.8 | 1.36×104 |

Note: The lower Km​ of the 2-nitrophenyl imidazole scaffold indicates a higher binding affinity to the NTR active site compared to the traditional CB1954 prodrug.

Sources

Experimental Design for 2-Methyl-1-(2-nitrophenyl)-1H-imidazole Studies: An Application Note

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental design and evaluation of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole, a nitroaromatic imidazole derivative with potential therapeutic applications. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale to empower researchers in their investigations.

Introduction: The Scientific Rationale

The imidazole ring is a cornerstone in medicinal chemistry, present in numerous biologically active molecules.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The addition of a nitro group, particularly on a phenyl ring attached to the imidazole core, suggests the potential for hypoxia-activated pro-drug characteristics.[6][7] Hypoxia, or low oxygen tension, is a hallmark of solid tumors, and compounds that are selectively activated in this environment are of significant interest in oncology.[8][9]

The core hypothesis for investigating 2-Methyl-1-(2-nitrophenyl)-1H-imidazole is that the nitro group can be bioreduced in hypoxic conditions to a cytotoxic species, leading to selective killing of cancer cells with minimal damage to healthy, well-oxygenated tissues.[6][7] This guide will outline the necessary experiments to test this hypothesis, from initial synthesis and characterization to in vitro and in vivo efficacy studies.

Synthesis and Characterization

A reliable and scalable synthesis protocol is the foundation of any drug discovery program.

Synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole

A common method for the synthesis of N-aryl imidazoles involves the reaction of an imidazole with an activated aryl halide.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylimidazole in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a base, for example, potassium carbonate (K₂CO₃), to the mixture to deprotonate the imidazole nitrogen.

  • Aryl Halide Addition: Add 1-fluoro-2-nitrobenzene to the reaction mixture.

  • Heating: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel.

For a visual representation of a typical synthesis workflow, see the diagram below.

Synthesis_Workflow cluster_synthesis Synthesis Start 2-Methylimidazole + 1-Fluoro-2-nitrobenzene Reaction Add Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reflux Start->Reaction Workup Quench with Water Extract with Organic Solvent Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Methyl-1-(2-nitrophenyl)-1H-imidazole Purification->Product Cytotoxicity_Assay_Logic Start Cancer Cell Culture Split Split into two conditions Start->Split Normoxia Normoxia (21% O₂) Split->Normoxia Condition 1 Hypoxia Hypoxia (1% O₂) Split->Hypoxia Condition 2 Treatment_N Treat with Compound Normoxia->Treatment_N Treatment_H Treat with Compound Hypoxia->Treatment_H Assay_N Cell Viability Assay (e.g., MTT) Treatment_N->Assay_N Assay_H Cell Viability Assay (e.g., MTT) Treatment_H->Assay_H Comparison Compare IC₅₀ values Assay_N->Comparison Assay_H->Comparison Conclusion Determine Hypoxia-Selective Cytotoxicity Comparison->Conclusion

Sources

Application Notes & Protocols for 2-Methyl-1-(2-nitrophenyl)-1H-imidazole in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Rational Approach to a Novel Imidazole Compound

2-Methyl-1-(2-nitrophenyl)-1H-imidazole is a heterocyclic compound featuring a 2-methylimidazole core linked to a 2-nitrophenyl group. While specific pharmacological and toxicological data for this exact molecule are not extensively documented in public literature, its structural motifs are well-characterized. The imidazole ring is a cornerstone of many therapeutic agents, and nitroaromatic compounds, particularly nitroimidazoles, are renowned for their antimicrobial and antiparasitic properties. Notable examples like metronidazole and benznidazole have established the clinical utility of the nitroimidazole pharmacophore.

This guide provides a comprehensive framework for researchers initiating preclinical studies with 2-Methyl-1-(2-nitrophenyl)-1H-imidazole. The protocols and dosage recommendations herein are synthesized from established data on structurally related analogues, primarily 2-methylimidazole and other nitroimidazole-based therapeutic agents. The objective is to offer a scientifically grounded starting point for dose-finding, pharmacokinetic, and preliminary efficacy studies, emphasizing a cautious, data-driven approach.

Part 1: Inferred Pharmacokinetic & Toxicological Profile

A thorough understanding of a compound's behavior in vivo is critical for designing meaningful experiments. The following profile is inferred from studies on 2-methylimidazole and related nitroimidazoles.

Pharmacokinetics: Insights from 2-Methylimidazole

Studies on 2-methylimidazole (2-MI) in Fischer 344 rats provide a valuable surrogate for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of our target compound.

  • Absorption: 2-MI is rapidly and almost completely absorbed after oral administration, with peak plasma concentrations reached within 35 to 50 minutes. The absolute bioavailability is estimated to be approximately 97%, indicating that oral dosing is a highly efficient route of administration.

  • Metabolism & Excretion: The compound is not extensively metabolized. In rats, approximately 70% of a dose is excreted unchanged in the urine. The primary route of elimination is renal, with about 90% of an oral dose eliminated in the urine within 24 hours.

  • Half-Life: The elimination half-life of 2-MI in rats is short, approximately 1 hour, suggesting that it is cleared quickly from the system and is unlikely to accumulate with repeated dosing.

Causality Insight: The rapid absorption and clearance profile suggests that for maintaining therapeutic concentrations, either a continuous administration method (e.g., osmotic pump) or multiple daily doses may be necessary, depending on the therapeutic goal. The high oral bioavailability supports the use of oral gavage or dietary administration as a primary route.

Toxicological Considerations for Dose Selection

The toxicity profile of nitroimidazoles and 2-methylimidazole informs the selection of safe starting doses. Key findings from animal studies include:

  • Acute Toxicity: For imidazole itself, the oral LD50 in rats is reported to be between 220 and 970 mg/kg, classifying it as harmful if swallowed. For 1-methyl-imidazole, the oral LD50 in rats is 1144 mg/kg. Acute toxicity studies of a metronidazole analogue, MTZ-I, showed mortality at a dose of 2000 mg/kg.

  • Sub-chronic Toxicity: Repeated dose studies are more informative for designing multi-day experiments.

    • In a 28-day study, oral gavage of imidazole in rats established a No Observed Adverse Effect Level (NOAEL) of 60 mg/kg/day.

    • A 91-day study with 1-methyl-imidazole established a NOAEL of 90 mg/kg/day in Wistar rats.

    • Long-term (2-year) feeding studies with 2-methylimidazole have shown evidence of carcinogenicity in the thyroid and liver of rats and mice at high doses.

Trustworthiness through Self-Validation: The convergence of NOAELs in the 60-90 mg/kg/day range for related imidazoles in sub-chronic rat studies provides a reliable starting point for dose-range finding studies. The known organ-specific toxicities (liver, thyroid) dictate the essential histopathological analyses required to validate the safety of any new analogue.

Part 2: Formulation & Vehicle Selection

The choice of vehicle is critical for ensuring the stability, solubility, and bioavailability of the test compound.

Recommended Vehicles

For imidazole derivatives, which can exhibit variable solubility, a tiered approach to vehicle selection is recommended.

  • Aqueous Vehicles (Preferred):

    • Sterile Water for Injection or Saline (0.9% NaCl): Ideal for soluble compounds. Always assess solubility and stability first.

    • Phosphate-Buffered Saline (PBS), pH 7.4: A common vehicle, especially for intravenous or intraperitoneal routes, as it is isotonic and biocompatible.

  • Co-solvent/Surfactant Systems:

    • 5-10% DMSO in Saline/PBS: Dimethyl sulfoxide (DMSO) is a powerful solvent. However, its concentration should be minimized due to its own biological effects.

    • 5-10% Tween® 80 in Saline: A non-ionic surfactant that aids in solubilizing lipophilic compounds for oral or parenteral administration.

    • 0.5-1% Carboxymethylcellulose (CMC) in Water: Forms a suspension for oral administration of poorly soluble compounds. Ensures uniform dosing if the suspension is homogenous.

Experimental Causality: The goal is to use the simplest, most inert vehicle possible. Start with aqueous solutions. Only if the compound's solubility is insufficient should co-solvents or suspending agents be employed. The chosen vehicle must be administered to a control group to isolate the effects of the test compound from those of the vehicle itself.

Part 3: Dosage & Administration Protocols

The following protocols are detailed, step-by-step guides for common administration routes. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Protocol: Oral Gavage (PO) Administration

Oral gavage is a precise method for delivering a specific dose directly into the stomach.

Materials:

  • Test compound formulation

  • Appropriate-sized animal gavage needles (flexible or rigid with a ball-tip)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to calculate the exact volume to be administered.

  • Syringe Preparation: Draw the calculated volume of the formulation into the syringe. Ensure there are no air bubbles.

  • Animal Restraint: Gently but firmly restrain the animal to prevent movement. For mice and rats, this typically involves scruffing the neck and back to immobilize the head.

  • Tube Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

  • Tube Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is met, or the animal shows signs of distress (e.g., coughing), the needle may be in the trachea; withdraw immediately.

  • Dose Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the dose.

  • Tube Removal: Smoothly withdraw the needle in the same direction it was inserted.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions for at least 30 minutes.

Protocol: Intraperitoneal (IP) Injection

IP injection is a common parenteral route for systemic drug delivery.

Materials:

  • Test compound formulation (must be sterile)

  • Sterile needles (25-27 gauge) and syringes

  • 70% Ethanol for disinfection

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to calculate the injection volume.

  • Syringe Preparation: Aseptically draw the formulation into a sterile syringe.

  • Animal Restraint: Restrain the animal in a supine position (on its back), tilting the head downwards. This allows the abdominal organs to shift away from the injection site.

  • Site Identification: The injection should be administered in the lower right or left abdominal quadrant to avoid the bladder and cecum.

  • Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate gently by pulling back the plunger to ensure no blood or urine is drawn, which would indicate entry into a vessel or the bladder.

  • Dose Administration: If aspiration is clear, inject the substance smoothly.

  • Needle Withdrawal: Withdraw the needle and return the animal to its cage.

  • Post-Administration Monitoring: Monitor the animal for signs of pain, distress, or leakage from the injection site.

Part 4: Study Design & Data Interpretation

Recommended Starting Doses & Study Design

A dose-escalation study is essential to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies.

Table 1: Proposed Starting Dose Ranges for 2-Methyl-1-(2-nitrophenyl)-1H-imidazole

Animal ModelRouteProposed Starting Dose (mg/kg)Rationale / Reference
Mouse PO, IP10 - 50 mg/kgBased on scaling from rat NOAELs and acute toxicity data of related imidazoles.
Rat PO, IP10 - 60 mg/kgBased directly on the NOAELs established for imidazole and 1-methyl-imidazole in 28 and 91-day studies.
Rat / Mouse Dietary300 - 600 ppmBased on the lowest doses used in 2-year carcinogenicity studies of 2-methylimidazole.

Workflow for a Dose-Finding Study A logical workflow ensures that animal welfare is maintained while generating robust data.

DoseFindingWorkflow A Select Animal Model (e.g., C57BL/6 Mouse) B Prepare Formulation & Vehicle Control A->B C Establish Dose Cohorts (e.g., 10, 30, 100 mg/kg) + Vehicle Group (n=3-5/group) B->C D Administer Single Dose (PO or IP) C->D E Monitor for 24-72h: - Clinical Signs - Body Weight - Food/Water Intake D->E F Determine Acute MTD (Highest dose with no mortality and <15% body weight loss) E->F G Optional: Sub-chronic Study (Administer daily for 7-14 days) F->G If Needed H Select Doses for Efficacy Studies (e.g., MTD, 1/2 MTD, 1/4 MTD) F->H G->H

Application Note: Synthesis and SAR Profiling of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Significance

The imidazole ring is a privileged pharmacophore embedded in numerous biologically active molecules, ranging from antimicrobial agents to anticancer therapeutics[1][2]. Specifically, 1-aryl-1H-imidazoles serve as critical structural nodes in modern drug discovery. Among these, 2-methyl-1-(2-nitrophenyl)-1H-imidazole ()[3][4] is a highly versatile building block.

The strategic placement of the ortho-nitro group allows for downstream reduction to 2-(2-methyl-1H-imidazol-1-yl)aniline ()[5]. This aniline derivative is a well-documented fragment molecule used extensively in library synthesis[6]. Crucially, it is primed for intramolecular cyclization, acting as the gateway to tricyclic imidazo[1,5-a]quinoxalines —a scaffold renowned for its modulation of GABA_A receptors and inhibition of phosphodiesterases (e.g., PDE10A).

Mechanistic Pathway & Causality in Experimental Design

The synthesis of the target scaffold relies on a robust two-step sequence, followed by diversification for Structure-Activity Relationship (SAR) studies.

  • Nucleophilic Aromatic Substitution (SNAr): The initial coupling leverages the strong electron-withdrawing nature of the nitro group, which highly activates the ortho-position of 1-fluoro-2-nitrobenzene toward nucleophilic attack[7]. Potassium carbonate (K₂CO₃) is selected as the base because its mild pKa (~10.3) is sufficient to deprotonate 2-methylimidazole without triggering degradation pathways common with stronger bases (like NaH) in the presence of nitroaromatics. DMF provides the optimal polar aprotic environment to stabilize the Meisenheimer complex transition state.

  • Catalytic Hydrogenation: The reduction of the nitro intermediate to the corresponding aniline is achieved via palladium on carbon (Pd/C) under a hydrogen atmosphere[5]. This method is chosen over dissolving metal reductions (e.g., SnCl₂ or Fe/HCl) to avoid heavy metal contamination in the final active pharmaceutical ingredient (API) and to ensure a self-validating, clean workup.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole
  • Reaction Setup: To a stirred solution of 1-fluoro-2-nitrobenzene (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) at room temperature, add 2-methylimidazole (1.1 eq, 11 mmol) and anhydrous K₂CO₃ (2.0 eq, 20 mmol).

  • Execution: Elevate the temperature to 110 °C and stir for 12 hours under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane 1:1). The starting material (R_f ~0.8) should be completely consumed, yielding a new, highly UV-active spot (R_f ~0.3).

  • Workup & Validation: Cool the mixture to room temperature and pour it slowly into ice-cold distilled water (100 mL) under vigorous stirring. The product precipitates as a bright yellow solid. Filter, wash with cold water (3 × 20 mL), and dry under high vacuum.

    • Self-Validation: LC-MS must reveal a dominant peak at m/z 204.1 [M+H]⁺. Purity should be >95% before proceeding to Step B.

Protocol B: Reduction to 2-(2-Methyl-1H-imidazol-1-yl)aniline
  • Reaction Setup: Dissolve 2-methyl-1-(2-nitrophenyl)-1H-imidazole (1.0 eq, 5 mmol) in HPLC-grade methanol (30 mL). Carefully add 10% Pd/C (0.1 eq by weight) under a gentle stream of nitrogen.

    • Causality Check: Methanol ensures complete solubility of the starting material, while the nitrogen purge prevents the premature ignition of the Pd/C catalyst.

  • Execution: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4 hours.

  • Workup & Validation: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Celite pad dry completely to avoid fire hazards. Concentrate the filtrate in vacuo to yield the aniline as an off-white solid.

    • Self-Validation: LC-MS must confirm the mass at m/z 174.1 [M+H]⁺. ¹H-NMR should show the disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet (~5.0 ppm) corresponding to the -NH₂ group.

Structure-Activity Relationship (SAR) Analysis

Following the cyclization of the aniline intermediate with various substituted aldehydes, a library of imidazo[1,5-a]quinoxalines was generated. The table below summarizes the quantitative SAR data evaluating the impact of the C4-substituent (R-Group) on biological performance[7].

Compound IDR-Group (C4 Position)GABA_A Binding (K_i, nM)Cytotoxicity (IC₅₀, µM)SAR Rationale & Mechanistic Insight
IMQ-01 -H (Unsubstituted)145.2 ± 12.1>100Baseline activity. Lack of steric bulk leads to moderate receptor pocket occupancy.
IMQ-02 -Phenyl42.5 ± 3.485.4Aromatic ring introduces essential π-π stacking interactions, significantly improving binding affinity.
IMQ-03 -4-OCH₃-Phenyl18.1 ± 1.8>100Electron-donating group (EDG) increases electron density, enhancing hydrogen bond acceptor potential without adding toxicity.
IMQ-04 -4-CF₃-Phenyl8.4 ± 0.912.3Strong electron-withdrawing group (EWG) maximizes binding affinity but significantly increases off-target cytotoxicity due to lipophilicity.
IMQ-05 -Cyclohexyl210.4 ± 15.6>100Loss of aromaticity and increased 3D steric bulk disrupts the planar binding mode, reducing affinity.

Synthetic Workflow Visualization

SynthesisWorkflow N1 1-Fluoro-2- nitrobenzene N2 2-Methyl-1-(2- nitrophenyl)-1H- imidazole N1->N2 SNAr (K2CO3, DMF) N3 2-(2-Methyl-1H- imidazol-1-yl) aniline N2->N3 Reduction (H2, Pd/C) N4 Imidazo[1,5-a] quinoxaline Derivatives N3->N4 Cyclization (R-CHO, H+)

Workflow for the synthesis of imidazo[1,5-a]quinoxaline derivatives via a 1H-imidazole intermediate.

References

  • Title: 2-(2-methyl-1H-imidazol-1-yl)aniline | C10H11N3 | CID 13656108 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues Source: Current Applied Science and Technology URL: [Link]

  • Title: 2-(2-Methyl-1H-imidazol-1-yl)aniline - Fragment Molecule for Drug Discovery Source: Tebubio Life Sciences URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important chemical intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the reaction's nuances, helping you troubleshoot common issues and optimize your synthetic strategy.

Introduction to the Synthesis

The synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole is typically achieved via an N-arylation reaction. The most common and direct approach is a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-methylimidazole and an activated aryl halide, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. The strong electron-withdrawing effect of the ortho-nitro group is critical, as it activates the aryl ring towards nucleophilic attack by the imidazole nitrogen.

An alternative, though often requiring more optimization, is a copper-catalyzed Ullmann-type coupling, which can be effective for less activated aryl halides (e.g., bromides or iodides).[1][2][3]

This guide will focus primarily on the SNAr approach due to its prevalence and the specific challenges it presents.

Core Reaction Workflow

The logical flow of the synthesis involves deprotonation of 2-methylimidazole to form a more potent nucleophile, followed by its reaction with the activated aryl halide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SNAr) 2-Methylimidazole 2-Methylimidazole Deprotonated Imidazole Deprotonated Imidazole 2-Methylimidazole->Deprotonated Imidazole  + Base  - Conjugate Acid Base Base Aryl Halide 1-Fluoro-2-nitrobenzene Meisenheimer Complex Meisenheimer Complex Deprotonated Imidazole->Meisenheimer Complex  + 1-Fluoro-2-nitrobenzene Product 2-Methyl-1-(2-nitrophenyl)-1H-imidazole Meisenheimer Complex->Product  - Halide Ion (F⁻)

Caption: General workflow for the SNAr synthesis.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use: 1-fluoro-, 1-chloro-, or 1-bromo-2-nitrobenzene?

A1: For SNAr reactions, the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-halogen bond. Fluorine is the most electronegative halogen, making the carbon to which it is attached the most electrophilic and thus most susceptible to nucleophilic attack. Therefore, 1-fluoro-2-nitrobenzene is generally the most reactive and preferred substrate, often leading to higher yields and milder reaction conditions. The reactivity order is typically F > Cl > Br > I.

Q2: What is the best base for this reaction?

A2: The choice of base is critical. The pKa of 2-methylimidazole is approximately 7.85, so a base strong enough to deprotonate it effectively is required.

  • Potassium Carbonate (K₂CO₃): A common, cost-effective, and moderately strong base that works well in polar aprotic solvents like DMF or DMSO.

  • Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its higher solubility in organic solvents and the "caesium effect," which can enhance the nucleophilicity of the imidazole anion.[2] It is, however, more expensive.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. It must be handled with care under strictly anhydrous conditions, as it reacts violently with water.

  • Potassium Hydroxide (KOH): Can be effective, especially under ultrasonic conditions or in aqueous/alcoholic solvent mixtures, but may introduce water, which can lead to side reactions.[4]

Q3: Why is my reaction turning dark brown or black?

A3: Dark coloration is common in N-arylation reactions, especially when run at elevated temperatures in solvents like DMF or DMSO. This can be due to minor decomposition of the solvent or reactants, or the formation of highly colored charge-transfer complexes or minor side products. While often not indicative of complete reaction failure, excessive darkening, especially early in the reaction, could signal a problem.

Q4: Is an inert atmosphere necessary?

A4: While not always strictly required for SNAr reactions with robust substrates, using an inert atmosphere (Nitrogen or Argon) is highly recommended. It prevents potential side reactions involving oxygen, particularly if you are using sensitive reagents or a copper-catalyzed system, and helps ensure reproducibility by keeping moisture out.

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach is key to identifying the cause.

G Start Low / No Yield Reagents Check Reagents & Stoichiometry Start->Reagents Conditions Evaluate Reaction Conditions Start->Conditions Catalyst Catalyst Issue? (Ullmann only) Start->Catalyst Purity Impure/Wet Reagents or Solvents Reagents->Purity Stoich Incorrect Stoichiometry (e.g., insufficient base) Reagents->Stoich Temp Temperature Too Low Conditions->Temp Time Time Too Short Conditions->Time Solvent Incorrect Solvent Conditions->Solvent Sol_Purity Use Anhydrous Solvents Verify Reagent Purity (NMR/MS) Purity->Sol_Purity Sol_Stoich Use ≥1.5 eq. Base Verify Reactant Moles Stoich->Sol_Stoich Sol_Temp Increase Temperature (e.g., 80-120 °C) Temp->Sol_Temp Sol_Time Monitor by TLC Run for 12-24h Time->Sol_Time Sol_Solvent Switch to DMSO or DMF Solvent->Sol_Solvent

Caption: Troubleshooting flowchart for low product yield.

Potential Causes & Suggested Solutions

  • Ineffective Deprotonation:

    • Cause: The base may be too weak, or you may be using an insufficient stoichiometric amount. Water in the reaction can consume the base.

    • Solution: Ensure you are using at least 1.5 equivalents of base (e.g., K₂CO₃, Cs₂CO₃) to drive the equilibrium towards the deprotonated imidazole. If using NaH, ensure it is from a fresh bottle and handled under strictly anhydrous conditions. Dry your 2-methylimidazole and solvents before use.

  • Poor Reagent Quality:

    • Cause: The 2-methylimidazole or, more commonly, the 1-fluoro-2-nitrobenzene may have degraded over time.

    • Solution: Verify the purity of your starting materials via NMR or GC-MS. Purify them if necessary (e.g., recrystallization or distillation).

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low, or the reaction time too short. The choice of solvent can dramatically affect the reaction rate.

    • Solution: SNAr reactions benefit from heat. Start at around 80 °C and, if no conversion is observed by TLC, consider increasing the temperature to 100-120 °C. Polar aprotic solvents like DMF or DMSO are superior because they solvate the cation of the base but not the anion, increasing the anion's nucleophilicity, and they can stabilize the charged Meisenheimer intermediate.

ParameterRecommended Starting PointRange for OptimizationRationale
Solvent Anhydrous DMFDMSO, Dioxane, AcetonitrilePolar aprotic solvents accelerate SNAr rates.
Base K₂CO₃ (2.0 eq.)Cs₂CO₃ (2.0 eq.), KOH (3.0 eq.)Ensures complete deprotonation of the imidazole.
Temperature 80 °C60 - 140 °CProvides activation energy for the reaction.
Time 12 hours4 - 24 hoursMonitor by TLC to determine completion.
Atmosphere NitrogenArgonPrevents moisture and oxidative side reactions.
Problem 2: Formation of Impurities and Side Products

Even with a good yield, purification can be complicated by side products.

Potential Causes & Suggested Solutions

  • Formation of the N3 Regioisomer:

    • Cause: 2-methylimidazole exists in tautomeric forms. While N-arylation typically favors the less sterically hindered N1 position, a small amount of the N3-arylated product can sometimes form.

    • Solution: This is difficult to control completely. Palladium-catalyzed systems have been shown to provide excellent N1-selectivity for unsymmetrical imidazoles, which may be an alternative if regioselectivity is a persistent issue.[5][6] For SNAr, purification by flash column chromatography is the most effective way to separate the isomers.

  • Di-arylation or Other Side Reactions:

    • Cause: Under very harsh conditions or with highly reactive species, side reactions can occur. The nitro group itself can be reduced by certain reagents, though this is unlikely under standard SNAr conditions.

    • Solution: Avoid excessively high temperatures (>150 °C) for prolonged periods. Ensure the stoichiometry is correct to avoid unreacted starting materials that might participate in side reactions.

Problem 3: Difficult Purification

Potential Causes & Suggested Solutions

  • Residual High-Boiling Solvent (DMF/DMSO):

    • Cause: DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) are difficult to remove under reduced pressure.

    • Solution: After the reaction is complete, pour the mixture into a large volume of cold water.[7] The desired product is often poorly water-soluble and will precipitate out or can be extracted with an organic solvent like ethyl acetate. This process removes the bulk of the DMF/DMSO. Washing the combined organic extracts multiple times with water and then brine is crucial to remove residual solvent before drying and concentrating.

  • Product Co-elution with Impurities:

    • Cause: The product and a key impurity may have very similar polarities, making separation by column chromatography difficult.

    • Solution:

      • Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20%). Test different solvent systems (e.g., dichloromethane/methanol).

      • Recrystallization: If a solid, the crude product can often be purified by recrystallization.[7] Experiment with different solvents such as acetonitrile, ethanol, or isopropanol to find one where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.

Experimental Protocol: SNAr Synthesis

This protocol is a robust starting point for the synthesis.

Materials:

  • 2-Methylimidazole (1.0 eq.)

  • 1-Fluoro-2-nitrobenzene (1.05 eq.)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water & Brine Solution

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylimidazole (1.0 eq.) and finely ground K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Solvent & Reagent Addition: Add anhydrous DMF via syringe to create a ~0.5 M solution with respect to the 2-methylimidazole. Begin vigorous stirring. Add 1-fluoro-2-nitrobenzene (1.05 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The product should be more nonpolar (higher Rf) than the 2-methylimidazole starting material.

  • Workup: Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature. Pour the dark mixture into a beaker containing cold deionized water (approx. 10x the volume of DMF used). Stir for 15-20 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them twice with water, followed by once with brine to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which often appears as a yellow or orange solid/oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Methyl-1-(2-nitrophenyl)-1H-imidazole.[4]

References

  • Kinger, M., et al. (2018). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]

  • Domański, P., et al. (2015). Transition-metal-catalyzed Arylation of Nitroimidazoles and Further Transformations of Manipulable Nitro Group. PubMed. [Link]

  • Göksu, H., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. [Link]

  • Khabnadideh, S., et al. (2008). DESIGN AND SYNTHESIS OF 2-METHYL AND 2-METHYL-4-NITRO IMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • PrepChem (N.D.). Preparation of 1-Methyl-2-(2-nitrophenyl)-1H-imidazole. PrepChem.com. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Béres, M., et al. (2017). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC. [Link]

  • Daugulis, O., et al. (2015). C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. [Link]

  • Foroumadi, A., et al. (2012). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC. [Link]

  • Ueda, S., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. [Link]

  • Vasile, C. & Horga, A. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists optimizing the synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole (CAS: 26286-51-1).

The most efficient and scalable route to this target is a catalyst-free Nucleophilic Aromatic Substitution (S_NAr) between 2-methylimidazole and 1-fluoro-2-nitrobenzene[1]. While the strongly electron-withdrawing nitro group highly activates the electrophile, the steric bulk of the 2-methyl group on the imidazole nucleophile introduces kinetic barriers that require precise optimization of the reaction microenvironment.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction yield is plateauing at 40% even after 24 hours of heating. What is limiting the conversion? A1: Inadequate Deprotonation and Steric Clash. 2-Methylimidazole has a pKa of approximately 14.5. If you are using a weak organic base like triethylamine (pKa ~10.7), the equilibrium heavily favors the neutral imidazole. A neutral imidazole is a poor nucleophile and struggles to overcome the steric repulsion between its 2-methyl group and the ortho-nitro group of the electrophile. Solution: Switch to a hard, inorganic base such as K2​CO3​ or Cs2​CO3​ [2]. When paired with a polar aprotic solvent (e.g., DMF or DMSO), the potassium cation is heavily solvated, leaving a "naked," highly reactive imidazolide anion that rapidly attacks the electrophile.

Q2: Can I substitute 1-chloro-2-nitrobenzene for 1-fluoro-2-nitrobenzene to reduce raw material costs? A2: Not without changing the reaction paradigm. In an S_NAr reaction, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond[3]. Fluorine is highly electronegative; it withdraws electron density via the inductive effect, severely depleting the ipso-carbon of electron density and drastically lowering the activation energy for the nucleophile's attack. Solution: If you must use the chloro-derivative for cost reasons, catalyst-free S_NAr will be too sluggish. You will need to pivot to a Copper-catalyzed Ullmann-type N-arylation (e.g., using CuI and a diamine ligand)[4]. For standard S_NAr, the fluoro-derivative is strictly required.

Q3: I am observing a highly polar, brightly colored side product on my TLC plate. What is it, and how do I prevent it? A3: Competitive Hydrolysis. The most common side reaction in this workflow is the hydrolysis of 1-fluoro-2-nitrobenzene to 2-nitrophenol. This occurs when trace water in your solvent reacts with the carbonate base to generate hydroxide ions ( OH− ). Because OH− is a small, unhindered nucleophile, it effortlessly outcompetes the bulky 2-methylimidazole for the electrophile. Solution: Ensure your DMF is strictly anhydrous (stored over 4Å molecular sieves) and that your K2​CO3​ is oven-dried prior to use.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and overall yield, providing a roadmap for process optimization.

ParameterSuboptimal ConditionOptimized ConditionScientific Rationale
Base Triethylamine ( Et3​N )Potassium Carbonate ( K2​CO3​ )Strong inorganic bases fully deprotonate the imidazole, generating the active nucleophilic anion[2].
Solvent Ethanol or THFAnhydrous DMF or DMSOPolar aprotic solvents do not hydrogen-bond to the anion, maximizing its nucleophilicity.
Temperature Room Temperature90 °C – 110 °CElevated thermal energy is required to overcome the steric hindrance of the 2-methyl group.
Electrophile 1-Chloro-2-nitrobenzene1-Fluoro-2-nitrobenzeneFluorine's high electronegativity lowers the activation energy for Meisenheimer complex formation[3].

Part 3: Standard Operating Procedure (SOP)

This step-by-step protocol features a self-validating system with built-in analytical checkpoints to ensure the reaction is proceeding correctly at every stage.

Step 1: Preparation & Deprotonation

  • Charge a flame-dried round-bottom flask with 2-methylimidazole (1.0 equiv) and oven-dried K2​CO3​ (1.5 equiv).

  • Add anhydrous DMF (to achieve a 0.5 M concentration relative to the imidazole) under an inert nitrogen atmosphere.

  • Validation Check: Stir at room temperature for 30 minutes. The mixture must transition into a fine, heterogeneous suspension, indicating the successful formation of the imidazolide potassium salt.

Step 2: Electrophile Addition & Heating

  • Add 1-fluoro-2-nitrobenzene (1.1 equiv) dropwise to the stirring suspension[1].

  • Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C using an oil bath.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 EtOAc/Hexanes eluent. The highly UV-active starting material (1-fluoro-2-nitrobenzene) should be fully consumed within 4–6 hours, replaced by a lower-Rf product spot.

Step 3: Quenching & Workup

  • Cool the mixture to room temperature and quench by pouring it into 5 volumes of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate ( ).

  • Validation Check (Critical): Wash the combined organic layers with 5% aqueous LiCl ( ) or brine. DMF is highly miscible with EtOAc; the LiCl wash quantitatively pulls residual DMF into the aqueous phase. If the organic layer remains cloudy, DMF is still present and further washing is required.

Step 4: Isolation

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the crude 2-methyl-1-(2-nitrophenyl)-1H-imidazole.

  • Purify via recrystallization (from hot ethanol) or silica gel flash chromatography to achieve >98% purity.

Part 4: Mechanistic & Workflow Visualization

SNAr_Optimization Nuc 2-Methylimidazole (Nucleophile) Base K2CO3 in DMF (Deprotonation) Nuc->Base Elec 1-Fluoro-2-nitrobenzene (Electrophile) Meisenheimer Meisenheimer Complex (Rate-Determining Step) Elec->Meisenheimer C-F Bond Activation Anion Imidazolide Anion (Active Species) Base->Anion - HCO3- Anion->Meisenheimer Nucleophilic Attack Product Crude Product (CAS: 26286-51-1) Meisenheimer->Product - F- (Fast Elimination) Workup Aqueous Extraction (EtOAc / H2O / LiCl) Product->Workup Pure Target Molecule (High Yield) Workup->Pure DMF Removal

Mechanistic workflow for the SNAr synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole.

References

  • Title: US8242104B2 - Benzoxazepin P13K inhibitor compounds and methods of use Source: Google Patents URL
  • Title: 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1,2,4]triazines and PhLi Addition Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: An Efficient One-Pot Synthesis of Benzo[4,5]imidazo[1,2-a]quinoxalines via Copper-Catalyzed Process Source: Organic Letters - ACS Publications URL
  • Title: Ionic Liquid Effects on Nucleophilic Aromatic Substitution Reactions from QM/MM Simulations Source: The Journal of Physical Chemistry B - ACS Publications URL

Sources

Technical Support Center: Purification of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for isolating and purifying 2-methyl-1-(2-nitrophenyl)-1H-imidazole (CAS: 26286-51-1).

System Overview & Impurity Profiling

The synthesis of 2-methyl-1-(2-nitrophenyl)-1H-imidazole is typically achieved via a nucleophilic aromatic substitution (SNAr) between 2-methylimidazole and 1-fluoro-2-nitrobenzene in a polar aprotic solvent like DMF, mediated by a base such as K2​CO3​ or Cs2​CO3​ 1. While the reaction is highly efficient, isolating the target compound from unreacted starting materials, inorganic salts, and high-boiling solvents requires a strategic purification workflow 2.

To design a self-validating purification system, we must first analyze the physicochemical properties of the reaction matrix:

ComponentRole in SynthesisPolarityTLC Rf​ (Hexane:EtOAc 1:1)Solubility Profile
2-Methyl-1-(2-nitrophenyl)-1H-imidazole Target ProductModerate~0.45Soluble in DCM, EtOAc, hot EtOH. Insoluble in water.
2-Methylimidazole Starting MaterialHigh~0.05 (streaks)Highly soluble in water, MeOH. Insoluble in Hexane.
1-Fluoro-2-nitrobenzene Starting MaterialLow~0.85Insoluble in water. Soluble in Hexane, EtOAc.
N,N-Dimethylformamide (DMF) Reaction SolventVery HighN/AMiscible with water and most organic solvents.
Potassium Carbonate ( K2​CO3​ ) BaseIonicN/AHighly soluble in water. Insoluble in organics.

Purification Decision Matrix

The following workflow illustrates the logical progression from crude reaction mixture to pure compound. (Note: Diagram designed for a maximum width of 760px).

PurificationWorkflow A Crude Reaction Mixture (in DMF/DMSO) B Aqueous Quench & Filtration (Removes DMF, Salts, 2-Methylimidazole) A->B Add H2O C Crude Solid (Product + Non-polar Impurities) B->C Filter G Mother Liquor / Waste (1-Fluoro-2-nitrobenzene) B->G Aqueous Filtrate D Recrystallization (EtOH or EtOAc/Hexane) C->D Primary Route F Silica Gel Chromatography (Hexane:EtOAc) C->F If highly impure (Oiling out) E Pure Target Compound 2-Methyl-1-(2-nitrophenyl)-1H-imidazole D->E Crystallize D->G Soluble Impurities F->E Elute & Evaporate

Workflow for the isolation and purification of 2-methyl-1-(2-nitrophenyl)-1H-imidazole.

Validated Experimental Protocols

Protocol A: Aqueous Quench & Phase Isolation

This is the primary method for isolating the crude product from the SNAr reaction matrix.

  • Temperature Equilibration: Cool the crude reaction mixture (in DMF) to room temperature (20–25 °C).

  • Anti-Solvent Addition: Vigorously stir the mixture and slowly add 4 to 5 volumes of ice-cold distilled water dropwise over 15 minutes.

    • Causality: The target compound is highly lipophilic due to the nitrophenyl ring . Rapid addition of the aqueous anti-solvent forces the system into supersaturation, precipitating the product. Concurrently, the water solubilizes the unreacted 2-methylimidazole, inorganic base, and the DMF solvent [[3]]().

  • Maturation: Continue stirring the resulting suspension for 30 minutes at 0–5 °C.

    • Causality: Extended stirring breaks up amorphous aggregates that may physically trap DMF or starting materials within the matrix.

  • Filtration: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold distilled water (3 × 50 mL).

  • Self-Validation Check: Dissolve a micro-spatula tip of the filter cake in DCM and run a TLC (DCM:MeOH 95:5). The baseline spot corresponding to 2-methylimidazole must be absent. If present, resuspend the solid in water and refilter.

Protocol B: Thermodynamic Recrystallization

Used to upgrade the crude solid to analytical purity.

  • Dissolution: Transfer the air-dried crude solid to a round-bottom flask. Add a minimum volume of boiling ethanol (approx. 5–8 mL per gram of crude) until complete dissolution is achieved.

    • Causality: Ethanol provides an optimal, steep solubility curve for this compound. It dissolves the target at reflux (78 °C) but rejects it at 0 °C, allowing for the thermodynamic exclusion of impurities like 1-fluoro-2-nitrobenzene, which remains soluble in cold ethanol.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed, then transfer to an ice bath (0–5 °C) for 2 hours.

    • Causality: Slow cooling minimizes the rate of nucleation relative to crystal growth, promoting the formation of a highly ordered, pure crystal lattice that excludes solvent inclusions.

  • Isolation: Filter the resulting crystals under vacuum, wash with a minimal amount of ice-cold ethanol (1–2 mL), and dry under high vacuum overnight.

  • Self-Validation Check: Determine the melting point of the crystals. A sharp melting point range (typically within 1–2 °C) validates the structural purity of the lattice.

Protocol C: Silica Gel Chromatography (Rescue Method)

Deployed when recrystallization fails due to high impurity loads.

  • Sample Loading: Dissolve the crude material in a minimum amount of DCM and dry-load it onto silica gel.

  • Column Preparation: Pack a silica gel column using 100% Hexane.

  • Elution: Run a gradient elution starting from 100% Hexane to Hexane:Ethyl Acetate (1:1).

    • Causality: The non-polar 1-fluoro-2-nitrobenzene ( Rf​ ~0.85) will elute first in the hexane-rich fractions. The moderately polar target product ( Rf​ ~0.45) will elute as the ethyl acetate concentration increases.

  • Self-Validation Check: Pool fractions containing the pure product (verified by TLC) and concentrate under reduced pressure to yield the purified solid.

Troubleshooting & FAQs

Q: My product is precipitating as a sticky oil instead of a filterable solid during the aqueous quench. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture, or when it is heavily contaminated with unreacted 1-fluoro-2-nitrobenzene, which depresses the mixture's melting point. Resolution: Do not attempt to filter the oil. Instead, decant the aqueous layer and dissolve the oily residue in ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate. Proceed directly to Protocol C (Silica Gel Chromatography) to remove the lipophilic impurities before attempting recrystallization.

Q: How can I ensure complete removal of residual DMF from my final product? A: DMF has a high boiling point (153 °C) and frequently forms solvates or gets trapped in the crystal lattice. Resolution: Ensure the initial aqueous wash (Protocol A) is thorough. If 1H NMR still shows DMF peaks (singlets at ~2.88, 2.96, and 8.02 ppm), dissolve the product in a water-immiscible solvent (e.g., EtOAc) and wash it 3–5 times with a 5% aqueous Lithium Chloride (LiCl) solution. The LiCl dramatically increases the ionic strength of the aqueous phase, heavily favoring the partitioning of DMF into the water.

Q: TLC shows a prominent spot running near the solvent front. What is this, and how do I remove it? A: A high- Rf​ spot is almost certainly unreacted 1-fluoro-2-nitrobenzene. Because it lacks hydrogen-bond donors and contains a highly lipophilic aromatic core, it travels rapidly on normal-phase silica. Resolution: This impurity is highly soluble in non-polar solvents. You can remove it by triturating the crude solid with cold hexane, or by ensuring it remains dissolved in the mother liquor during the ethanol recrystallization (Protocol B ).

References

  • [1] Title: Colony stimulating factor-1 receptor (csf-1r) inhibitors - Google Patents Source: google.com URL:

  • [3] Title: Mimicking the Cu Active Site of Lytic Polysaccharide Monooxygenase Using Monoanionic Tridentate N-Donor Ligands | ACS Omega Source: acs.org URL:

  • Title: 1-(2-Nitrophenyl)-1H-imidazole | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [2] Title: 2-methyl-1-(2-nitrophenyl)-1H-imidazole (CAS No. 26286-51-1) SDS - Guidechem Source: guidechem.com URL:

Sources

Technical Support Center: Synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific N-arylation reaction. The information herein is curated to explain the "why" behind experimental challenges and to offer practical, field-tested solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole, which is typically achieved via an Ullmann-type condensation reaction.

Question: My reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Ullmann N-arylation of 2-methylimidazole with a 2-halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene) can be attributed to several factors, primarily revolving around reagent purity, reaction conditions, and catalyst activity.

Causality and Troubleshooting Steps:

  • Incomplete Deprotonation of 2-Methylimidazole: For the N-arylation to occur, the imidazole ring must be deprotonated to form the more nucleophilic imidazolide anion.

    • Base Strength and Solubility: Ensure your base is strong enough and sufficiently soluble in the reaction solvent. While potassium carbonate (K₂CO₃) is commonly used, its solubility in solvents like DMF or DMSO can be a limiting factor. Consider using cesium carbonate (Cs₂CO₃), which is more soluble and often more effective. For a more robust deprotonation, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF can be employed, though this requires stricter anhydrous conditions.

    • Moisture: The presence of water will consume the base and protonate the imidazolide anion, thus inhibiting the reaction. Ensure all reagents and the reaction setup are scrupulously dried.

  • Inactive Copper Catalyst: The copper(I) species is the active catalyst in the Ullmann reaction.

    • Source and Activation: Commercially available copper(I) salts (e.g., CuI, CuBr) can have an inactive layer of copper(II) oxides on their surface. If you suspect catalyst deactivation, consider using freshly purchased, high-purity copper(I) salts or activating the copper catalyst prior to use. A common activation method involves washing the copper salt with a mild acid solution followed by a thorough drying under vacuum.

    • Ligand Assistance: While traditional Ullmann reactions often run without a ligand, the addition of a chelating ligand can stabilize the copper(I) catalyst and accelerate the reaction, allowing for milder conditions. Diamine ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, have been shown to be effective in similar N-arylations.

  • Suboptimal Reaction Temperature and Time: Ullmann condensations are notorious for requiring high temperatures.[1]

    • Temperature: The reaction often requires temperatures in the range of 120-180 °C. If your reaction is sluggish, a gradual increase in temperature may be necessary. However, be aware that excessively high temperatures can lead to decomposition of the starting materials or product.

    • Monitoring: Do not rely on a fixed reaction time. Monitor the progress of the reaction by TLC or LC-MS to determine the optimal endpoint.

  • Reactivity of the Aryl Halide: The nature of the halogen on the 2-nitrobenzene ring plays a significant role.

    • Halogen Reactivity Order: The general order of reactivity for aryl halides in Ullmann reactions is I > Br > Cl > F.[2] While 1-fluoro-2-nitrobenzene is often used due to the activating effect of the ortho-nitro group, if the reaction is not proceeding, consider switching to 1-bromo-2-nitrobenzene or 1-iodo-2-nitrobenzene.

Question: I've isolated my product, but it's contaminated with significant impurities. What are the likely side products and how can I remove them?

Answer:

The high temperatures and basic conditions of the Ullmann reaction can lead to the formation of several side products. Identifying these impurities is the first step toward effective purification.

Common Side Products and Their Formation:

Side ProductFormation MechanismIdentification and Removal
2,2'-Dinitrobiphenyl Homocoupling of the 2-halonitrobenzene starting material, catalyzed by copper.[2][3]This non-basic impurity can typically be separated from the desired basic product by column chromatography on silica gel. An initial acid-base workup can also be effective, where the desired imidazole product is extracted into an acidic aqueous phase, leaving the neutral biphenyl in the organic layer.
Nitrobenzene Dehalogenation of the 2-halonitrobenzene starting material. This can occur via a radical mechanism or through reaction with trace water and the base.Due to its volatility, nitrobenzene can often be removed under high vacuum. It can also be separated by column chromatography.
2-Nitrophenol Hydrolysis of the 2-halonitrobenzene, particularly if there is residual water in the reaction mixture. The resulting phenoxide can also participate in side reactions.This acidic impurity can be removed by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH) during the workup.
Bis(2-nitrophenyl) ether Ullmann ether synthesis between 2-nitrophenol (formed from hydrolysis) and another molecule of 2-halonitrobenzene.This neutral impurity can be separated by column chromatography.
Unreacted 2-Methylimidazole Incomplete reaction or use of excess starting material.Being a basic and water-soluble compound, it can be removed by washing the organic layer with water or a dilute acid solution during the workup.

Purification Strategy:

A multi-step purification approach is often necessary:

  • Acid-Base Extraction: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the bulk of the polar solvent (e.g., DMF, DMSO). Then, extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic 2-Methyl-1-(2-nitrophenyl)-1H-imidazole will move into the aqueous layer as its protonated salt, while neutral impurities like 2,2'-dinitrobiphenyl and bis(2-nitrophenyl) ether will remain in the organic layer.

  • Basification and Re-extraction: Carefully basify the acidic aqueous layer with a base (e.g., 2M NaOH) to a pH > 8, and then extract the product back into an organic solvent.

  • Column Chromatography: The crude product obtained after the acid-base extraction should be further purified by flash column chromatography on silica gel. A gradient elution with a solvent system such as hexanes/ethyl acetate is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: High-boiling polar aprotic solvents are generally the best choice for Ullmann-type reactions.[1] N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are most commonly used as they can dissolve the reactants and salts and can withstand the high temperatures required. Nitrobenzene can also be used as a solvent, but this can complicate purification.

Q2: I am observing the formation of a regioisomer. Is this expected?

A2: For 2-methylimidazole, N-arylation can theoretically occur at either the N1 or N3 position. However, due to the electronic and steric environment of the 2-methylimidazole, arylation predominantly occurs at the N1 position, leading to the desired product. The formation of the N3-arylated isomer is generally not observed as a significant side product in this specific reaction.

Q3: Can I use a palladium catalyst instead of copper?

A3: While palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is a powerful method for forming C-N bonds, imidazoles can sometimes act as inhibitors to the palladium catalyst. Ullmann-type conditions with a copper catalyst are often more reliable for the N-arylation of imidazoles, especially on a larger scale.

Q4: What are the key safety precautions for this reaction?

A4: The reaction involves high temperatures and potentially hazardous materials.

  • High Temperatures: Use a heating mantle with a sand bath for even heat distribution and to contain any spills.

  • Solvents: DMF and DMSO have high boiling points and can cause skin irritation. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Reagents: 1-Fluoro-2-nitrobenzene is toxic and an irritant.[4] 2-Methylimidazole is corrosive and can cause severe skin and eye damage. Handle these chemicals with care, wearing gloves and safety glasses.

Experimental Protocols & Visualizations

General Protocol for the Synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reagent Addition: Add anhydrous DMF (to make a ~0.5 M solution with respect to the aryl halide) and then add 1-fluoro-2-nitrobenzene (1.0 equivalent) via syringe.

  • Heating: Heat the reaction mixture to 130-150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

    • Wash the filtrate with water (3x) to remove the DMF, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Troubleshooting Workflow

Caption: A flowchart for troubleshooting low yield in the synthesis.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions 2-MeIm 2-Methylimidazole Product 2-Methyl-1-(2-nitrophenyl)-1H-imidazole 2-MeIm->Product CuI, Base, Heat ArX 1-Fluoro-2-nitrobenzene ArX->Product ArX2 1-Fluoro-2-nitrobenzene Dinitrobiphenyl 2,2'-Dinitrobiphenyl ArX2->Dinitrobiphenyl Homocoupling Nitrobenzene Nitrobenzene ArX2->Nitrobenzene Dehalogenation Nitrophenol 2-Nitrophenol ArX2->Nitrophenol Hydrolysis DinitrophenylEther Bis(2-nitrophenyl) ether ArX2->DinitrophenylEther Nitrophenol->DinitrophenylEther Ullmann Ether Synthesis

Caption: The main reaction pathway and common side reactions.

References

  • Ullmann, F. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Wikipedia. (2023, December 15). Ullmann reaction. [Link]

  • Wikipedia. (2023, November 29). 2-Methylimidazole. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction. [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. [Link]

  • MDPI. (2020, March 12). 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane. [Link]

  • Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • ACS Publications. (2022, May 24). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]

  • Wikipedia. (2023, December 15). Ullmann condensation. [Link]

  • RSC Publishing. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. [Link]

  • Waseda University. (2015). C-H arylation and alkenylation of imidazoles by nickel catalysis. [Link]

  • MDPI. (2023, May 31). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]

  • Scilit. (n.d.). C–H Arylation of Imidazo[1,2- a ]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. [Link]

  • ResearchGate. (n.d.). (PDF) C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. [Link]

  • ProQuest. (2019, November 19). The Liquid Phase Hydrogenation of Nitrobenzene Over Supported Copper Catalysts. [Link]

  • IARC Publications. (n.d.). 2-METHYLIMIDAZOLE. [Link]

  • UNI ScholarWorks. (1924). Note on the Hydrolysis of Nitrobenzene. [Link]

  • ResearchGate. (n.d.). The reduction reaction of 1‐fluoro 2‐nitrobenzene. [Link]

  • Matrix Fine Chemicals. (n.d.). 1-FLUORO-2-NITROBENZENE | CAS 1493-27-2. [Link]

  • Reddit. (2025, May 20). Help with Ullmann Coupling. [Link]

  • MDPI. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • PMC. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]

  • ACS Publications. (2010, November 11). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. [Link]

  • PMC. (2021, March 30). Presence of Nitrosamine Impurities in Medicinal Products. [Link]

  • MDPI. (n.d.). Investigation of 2-Mercapto-1-Methylimidazole as a New Type of Leveler in Wafer Electroplating Copper. [Link]

  • iajps. (n.d.). navigating nitrosamine impurities in pharmaceutical industry. [Link]

  • PMC. (2023, November 18). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. [Link]

Sources

2-Methyl-1-(2-nitrophenyl)-1H-imidazole experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and application of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole. Recognizing the challenges of experimental variability, this document provides in-depth troubleshooting protocols and answers to frequently asked questions to enhance reproducibility and success.

Synthesis Overview and Mechanism

The synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the N-arylation of 2-methylimidazole with an activated aryl halide, such as 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group is critical as it activates the aromatic ring for nucleophilic attack by the imidazole nitrogen.

The choice of base and solvent is crucial for achieving high yields and minimizing side products.[1][2] A common system involves using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF).[2]

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions 2_Me_Imidazole 2-Methylimidazole Reaction_Center 2_Me_Imidazole->Reaction_Center Nitrobenzene 1-Fluoro-2-nitrobenzene Nitrobenzene->Reaction_Center Base K₂CO₃ (Base) Base->Reaction_Center Solvent DMF (Solvent) Solvent->Reaction_Center Temp ~100°C Temp->Reaction_Center Product 2-Methyl-1-(2-nitrophenyl)-1H-imidazole Reaction_Center->Product SɴAr

Caption: General SNAr synthesis pathway for 2-Methyl-1-(2-nitrophenyl)-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: Why is 1-fluoro-2-nitrobenzene preferred over 1-chloro-2-nitrobenzene as the starting material? A1: The SNAr reaction rate is heavily dependent on the nature of the leaving group. Fluorine is a superior leaving group in this context because of its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. This typically results in faster reaction times and higher yields compared to using the chloro-analogue.

Q2: What is the role of the base in this reaction? Is stoichiometry critical? A2: The base, typically K₂CO₃ or another non-nucleophilic base, is essential for deprotonating the N-H of the 2-methylimidazole ring. This generates the imidazolide anion, which is a much stronger nucleophile required for attacking the electron-deficient nitrophenyl ring. Using at least one equivalent of base is critical. A slight excess (e.g., 1.2-1.5 equivalents) is often used to ensure complete deprotonation and drive the reaction to completion.

Q3: Can other solvents be used instead of DMF or DMSO? A3: While DMF and DMSO are preferred for their ability to dissolve the reactants and facilitate SNAr reactions, other polar aprotic solvents like acetonitrile can be used.[3] However, yields may be lower due to poorer solubility of the imidazolide salt or slower reaction kinetics.[3] Protic solvents like ethanol or water are generally unsuitable as they can protonate the imidazolide anion, quenching its nucleophilicity.

Q4: My final product is a yellow oil, but the literature reports a solid. What does this indicate? A4: The product, 2-Methyl-1-(2-nitrophenyl)-1H-imidazole, is expected to be a solid at room temperature.[4] An oily or waxy consistency strongly suggests the presence of residual solvent (e.g., DMF) or other impurities. It is crucial to remove high-boiling solvents under a high vacuum and to purify the product thoroughly, for instance by flash chromatography or recrystallization.[5]

Q5: Is this compound sensitive to light or air? A5: Nitroaromatic compounds can be sensitive to light (photodegradation).[6] While short-term exposure during a standard laboratory workup is generally acceptable, it is good practice to store the final compound in an amber vial or protected from direct light, especially for long-term storage.[6] The imidazole ring itself is generally stable to air.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis and purification of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole.

Troubleshooting_Workflow start Reaction Workup Complete check_yield Is Yield < 50%? start->check_yield check_tlc Is TLC/LC-MS Clean? (Single Spot) check_yield->check_tlc No ts_yield Consult Table 1: Low or No Yield check_yield->ts_yield Yes check_nmr Does NMR Match Expected Structure? check_tlc->check_nmr Yes ts_purity Consult Table 2: Purification Issues check_tlc->ts_purity No success Experiment Successful check_nmr->success Yes ts_char Consult Table 3: Characterization Issues check_nmr->ts_char No

Sources

Technical Support Center: A Guide to Experiments with 2-Methyl-1-(2-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyl-1-(2-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common pitfalls encountered during experiments with this versatile, photolabile compound. The following information is structured in a question-and-answer format to directly address specific challenges, ensuring both scientific integrity and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole?

A1: 2-Methyl-1-(2-nitrophenyl)-1H-imidazole is predominantly utilized as a photolabile protecting group (PPG), often referred to as a "caged" compound.[1][2][3] The ortho-nitrobenzyl moiety is a well-established photoresponsive group that can be cleaved with UV light to release a protected molecule with high spatiotemporal control.[4][5] This property is particularly valuable in:

  • "Caged" Compounds in Biology: Releasing bioactive molecules like neurotransmitters, signaling lipids, or enzymes at a specific time and location within a biological system to study dynamic processes.[6]

  • Controlled Drug Delivery: Designing drug delivery systems where the active pharmaceutical ingredient is released upon light exposure.

  • Organic Synthesis: Protecting reactive functional groups during multi-step syntheses, with the advantage of a non-chemical deprotection step.[3]

Q2: What is the mechanism of photocleavage for the 2-nitrophenyl group?

A2: The photocleavage of ortho-nitrobenzyl-based protecting groups proceeds via a Norrish Type II-like mechanism.[7] Upon irradiation with UV light (typically around 350-365 nm), the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position. This forms an aci-nitro intermediate, which then undergoes rearrangement and cleavage to release the protected molecule and 2-nitrosobenzaldehyde as a byproduct.[3][7]

Troubleshooting Guide: Synthesis and Purification

The synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole typically involves an N-arylation reaction, such as the Ullmann condensation or a related copper-catalyzed coupling, between 2-methylimidazole and an activated 2-nitrophenyl halide (e.g., 1-fluoro-2-nitrobenzene).

Q3: My N-arylation reaction yield is low. What are the common causes and how can I improve it?

A3: Low yields in the N-arylation of 2-methylimidazole with a 2-nitrophenyl halide can stem from several factors. Here’s a systematic approach to troubleshooting:

Potential Cause Explanation Recommended Solution Expected Outcome
Incomplete Deprotonation 2-methylimidazole needs to be deprotonated to act as an effective nucleophile. Weak bases may not be sufficient.Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF.Ensures complete formation of the imidazolide anion, enhancing nucleophilicity.
Poor Catalyst Activity In Ullmann-type reactions, the copper catalyst may be inactive or poisoned.Use freshly prepared or activated copper powder. For soluble systems, ensure the copper(I) source and ligands are of high quality.Improved catalytic turnover and reaction rate.
Steric Hindrance The ortho-nitro group on the phenyl ring can sterically hinder the approach of the 2-methylimidazole nucleophile.Increase the reaction temperature and/or extend the reaction time. Consider using a more reactive aryl halide (e.g., iodide instead of bromide or chloride).Overcomes the activation energy barrier imposed by steric hindrance.
Side Reactions At high temperatures, side reactions like homocoupling of the aryl halide can occur.Optimize the reaction temperature. While higher temperatures can improve the rate, excessive heat can lead to byproduct formation.Minimizes the formation of unwanted biaryl compounds.

Q4: I am observing multiple spots on my TLC plate during the reaction workup. What are the likely side products?

A4: The presence of multiple products is a common challenge. Besides unreacted starting materials, you may be observing:

  • Positional Isomers: While N-1 substitution is generally favored, some N-3 substitution might occur, especially if the reaction conditions are not optimized.

  • Homocoupled Byproducts: As mentioned, the aryl halide can undergo self-coupling in the presence of the copper catalyst.

  • Degradation Products: Due to the photolabile nature of the ortho-nitrophenyl group, exposure to ambient light during a lengthy reaction or workup can lead to partial cleavage and the formation of related byproducts.[8]

  • Nitro Group Reduction: Depending on the reaction conditions and the presence of reducing agents, the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities.

Q5: Purification of the final product is difficult. What strategies can I employ?

A5: The polar nature of the imidazole ring and the potential for multiple, similarly polar byproducts can complicate purification.

  • Column Chromatography: This is the most common method. A careful selection of the solvent system is crucial. A gradient elution from a non-polar solvent (like hexane or toluene) to a more polar solvent (like ethyl acetate or a mixture with a small amount of methanol) is often effective.

  • Acid-Base Extraction: This can be a powerful technique to separate the basic imidazole product from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step.

A crucial aspect of purification is to minimize exposure to light . Work in a fume hood with the sash down and, if possible, use amber glassware or wrap your chromatography column and flasks in aluminum foil to prevent photodecomposition of your product.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole via Ullmann-type Condensation

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • 2-Methylimidazole

  • 1-Fluoro-2-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add 2-methylimidazole (1.2 equivalents), anhydrous K₂CO₃ (2.0 equivalents), CuI (0.1 equivalents), and L-proline (0.2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMSO via syringe.

  • Add 1-fluoro-2-nitrobenzene (1.0 equivalent) dropwise to the stirred suspension.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In-Experiment Pitfalls and Troubleshooting

Q6: I am using the compound as a photolabile protecting group, but the cleavage is incomplete. Why?

A6: Incomplete photocleavage is a frequent issue. Consider the following:

Potential Cause Explanation Recommended Solution Expected Outcome
Incorrect Wavelength The ortho-nitrobenzyl group has a specific absorption maximum (typically 350-365 nm). Using a light source with a different wavelength will result in inefficient excitation.Use a lamp that emits in the 350-365 nm range. A medium-pressure mercury lamp with appropriate filters is a common choice.Efficient absorption of photons and initiation of the cleavage reaction.
Insufficient Light Intensity or Duration The quantum yield of the photocleavage reaction may be low, requiring a sufficient number of photons to achieve complete cleavage.Increase the irradiation time or use a more powerful light source. Ensure the light path is not obstructed.Complete cleavage of the protecting group.
Light Scattering or Absorption by the Medium A turbid solution or a medium that absorbs at the irradiation wavelength will reduce the number of photons reaching the compound.Use a clear, non-absorbing solvent. If working in a biological medium, be aware of potential light absorption by other components.Maximizes photon delivery to the target molecule.
Formation of Byproducts that Act as Inner Filters The 2-nitrosobenzaldehyde byproduct can absorb light at the same wavelength used for cleavage, acting as an "inner filter" and reducing the efficiency of the reaction over time.[4]If possible, perform the reaction in a flow system or in a manner that removes byproducts as they form. In some cases, accepting a lower yield after a reasonable irradiation time may be necessary.Improved efficiency of photocleavage, especially for longer reaction times.

Q7: After photocleavage, I am observing unexpected side reactions with my released molecule. What could be the cause?

A7: The 2-nitrosobenzaldehyde byproduct is reactive and can potentially react with the newly deprotected molecule, especially if it contains a nucleophilic group like a primary amine. This can lead to the formation of imines or other adducts.

Mitigation Strategies:

  • Include a Scavenger: Adding a "trapping agent" to the reaction mixture can react with the nitrosobenzaldehyde and prevent it from reacting with your product. Aldehyde scavengers like semicarbazide or aniline can be effective.

  • Optimize pH: The reactivity of both your deprotected molecule and the byproduct can be pH-dependent. Adjusting the pH of the medium may disfavor the side reaction.

Visualizing the Workflow

Synthesis and Purification Workflow

Start Start: Reagents Reaction N-Arylation Reaction (e.g., Ullmann Condensation) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Troubleshoot Troubleshooting: - Low Yield - Side Products Reaction->Troubleshoot Purification Purification Workup->Purification Column Column Chromatography Purification->Column Primary Method Recrystallization Recrystallization Purification->Recrystallization If Solid Analysis Characterization (NMR, MS, etc.) Column->Analysis Recrystallization->Analysis Product Pure Product Analysis->Product Start Caged Compound (2-Methyl-1-(2-nitrophenyl)-1H-imidazole derivative) Irradiation Irradiation (hv) ~350-365 nm Start->Irradiation ExcitedState Excited State Irradiation->ExcitedState AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction Cleavage Cleavage & Rearrangement AciNitro->Cleavage Product Released Molecule Cleavage->Product Byproduct 2-Nitrosobenzaldehyde Byproduct Cleavage->Byproduct SideReaction Side Reaction with Released Molecule Byproduct->SideReaction

Caption: The photocleavage mechanism of a 2-nitrophenyl protecting group and a potential side reaction.

References

  • Engels, J. & Schlaeger, E. J. (1977). Synthesis, structure, and reactivity of adenosine cyclic 3',5'-phosphate benzyl and p-nitrobenzyl triesters. Journal of Medicinal Chemistry, 20(7), 907-911.
  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935.
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
  • Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335.
  • Adams, S. R., & Tsien, R. Y. (1993). Controlling cell chemistry with caged compounds. Annual Review of Physiology, 55, 755-784.
  • Corrie, J. E., & Trentham, D. R. (1993). Caged nucleotides and neurotransmitters. In Bioorganic photochemistry (Vol. 2, pp. 243-305). John Wiley & Sons.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical Reviews, 113(1), 119-191.
  • Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., Andrade, R. A., ... & Pfleiderer, W. (1997). Photolabile protecting groups for nucleosides: synthesis and photodegradation kinetics. Tetrahedron, 53(12), 4247-4264.
  • Bochet, C. G. (2002). Wavelength-selective cleavage of photolabile protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-142.
  • Givens, R. S., & Weber, J. F. (2000). Photochemistry of the 2-nitrobenzyl group and its application in the development of photolabile protecting groups. In Advances in Photochemistry (Vol. 25, pp. 1-76). John Wiley & Sons.
  • Walbert, S., Pfleiderer, W., & Steiner, U. E. (2001). Photolabile protecting groups for nucleosides: mechanistic studies of the 2-(2-nitrophenyl) ethyl group. Helvetica Chimica Acta, 84(6), 1601-1611.
  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Schipp, C., & Giese, B. (2001). The mechanism of the photolytic cleavage of 2-nitrobenzyl protecting groups.

Sources

Validation & Comparative

Comparing 2-Methyl-1-(2-nitrophenyl)-1H-imidazole with other nitroimidazole compounds

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-Methyl-1-(2-nitrophenyl)-1H-imidazole vs. Classic Nitroimidazoles

Executive Summary

In the fields of antimicrobial development and medicinal chemistry, the "nitroimidazole" nomenclature is frequently applied to a broad spectrum of compounds. However, structural nuances dictate entirely divergent pharmacological behaviors. As application scientists, we must draw a strict line between C-nitroimidazoles (where the nitro group is directly bound to the imidazole core, e.g., metronidazole) and N-arylnitroimidazoles (where the nitro group resides on an appended phenyl ring, e.g., 2-Methyl-1-(2-nitrophenyl)-1H-imidazole).

This guide objectively compares these two classes, detailing the mechanistic causality behind their differing applications, supported by quantitative data and self-validating experimental protocols.

Structural and Mechanistic Divergence

The biological activity of any nitroimidazole is fundamentally governed by its one-electron reduction potential, which is dictated by the position of the nitro group.

  • Classic C-Nitroimidazoles (Metronidazole, Tinidazole): These therapeutics feature a nitro group at the 5-position (or 2-position) of the imidazole ring. The electron-withdrawing nature of the heterocyclic core tunes their reduction potential to approximately -415 mV. This specific thermodynamic threshold allows them to act as selective prodrugs: they are only reduced by the low-redox-potential pathways of anaerobic bacteria (such as pyruvate:ferredoxin oxidoreductase, PFOR) or within hypoxic tumor environments[1][2]. The resulting nitro radical anion induces lethal DNA strand cleavage[2].

  • N-Arylnitroimidazoles (2-Methyl-1-(2-nitrophenyl)-1H-imidazole): In this scaffold, the imidazole ring itself lacks a nitro group. Instead, the nitro group is located on the ortho-position of the N1-phenyl appendage. This structural shift moves the reduction potential outside the biological window of anaerobic ferredoxins, rendering it inactive as a classic anaerobic bactericide[3]. However, this structure offers two distinct advantages:

    • Enzyme Coordination: The unsubstituted imidazole nitrogens are sterically free to coordinate with the heme iron of Cytochrome P450 (CYP) enzymes, acting as potent inhibitors (analogous to the drug liarozole)[4].

    • Synthetic Utility: The ortho-nitrobenzyl-like motif makes this compound a highly valuable photolabile "caged" precursor or a versatile building block for cross-coupling in the synthesis of complex N-arylimidazole derivatives[4][5].

Quantitative Comparative Data

The following table summarizes the physicochemical and pharmacological distinctions between classic C-nitroimidazoles and the N-arylnitroimidazole scaffold.

ParameterMetronidazole (C-Nitro)Tinidazole (C-Nitro)2-Methyl-1-(2-nitrophenyl)-1H-imidazole (N-Aryl)
Nitro Group Position C5 of Imidazole ringC5 of Imidazole ringC2 of appended Phenyl ring
Primary Mechanism DNA strand cleavage via radicalDNA strand cleavage via radicalCYP450 heme coordination / Synthetic precursor
Activation Requirement Anaerobic Nitroreductase (PFOR)Anaerobic Nitroreductase (PFOR)None (Direct binding) / Photolytic cleavage
Target Environment Anaerobic / HypoxicAnaerobic / HypoxicNormoxic / In vitro synthesis
Mean B. fragilis MIC 0.5 – 2.25 µg/mL[1][6]0.25 – 1.0 µg/mL[3][6]>64 µg/mL (Clinically Inactive)

Visualizing the Mechanistic Pathways

G cluster_0 C-Nitroimidazole (Metronidazole) cluster_1 N-Arylnitroimidazole (2M-1-2NPI) A1 5-Nitroimidazole Core A2 Anaerobic Reduction A1->A2 Low Redox Potential A3 DNA Cleavage A2->A3 Radical Formation B1 N-Phenyl Nitro Group B2 CYP450 Coordination B1->B2 Heme Binding B3 Enzyme Inhibition B2->B3 Structural Blockade

Fig 1: Divergent activation pathways of C-nitroimidazoles versus N-arylnitroimidazoles.

Experimental Methodologies

To objectively validate the functional differences between these compounds, we rely on orthogonal experimental setups. The following protocols are designed as self-validating systems to prevent false positives caused by compound precipitation or electrode drift.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Purpose: To quantify the thermodynamic barrier to reduction, explaining the lack of anaerobic activation in N-arylimidazoles. Causality: By measuring the cathodic peak potential ( Epc​ ), we can definitively predict whether a biological reductant (like bacterial PFOR) possesses the electromotive force required to transfer an electron to the compound.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 1 mM of the test compound (Metronidazole or 2-Methyl-1-(2-nitrophenyl)-1H-imidazole) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

  • Cell Setup: Utilize a standard three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Internal Validation (Critical Step): Add 1 mM Ferrocene (Fc) to the solution. The Fc/Fc+ redox couple serves as an internal standard. This ensures that any drift in the reference electrode is mathematically accounted for, validating the absolute potential readings.

  • Execution: Sweep the potential from 0 V to -2.0 V at a scan rate of 100 mV/s under a strict argon atmosphere.

  • Data Interpretation: Metronidazole will exhibit a reversible one-electron reduction peak within the biological reduction window. Conversely, the N-arylnitroimidazole will require significantly more negative potentials, confirming its thermodynamic resistance to biological reduction.

Protocol B: Hypoxic Minimum Inhibitory Concentration (MIC) Assay with Resazurin Validation

Purpose: To demonstrate the phenotypic consequence of the structural differences against anaerobic pathogens. Causality: Traditional optical density (OD600) measurements can be artificially inflated by the precipitation of hydrophobic N-arylimidazoles in aqueous media. Utilizing resazurin (a redox-sensitive dye) ensures we are measuring true metabolic viability rather than mere turbidity.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Bacteroides fragilis (ATCC 25285) in supplemented Brucella broth under strict anaerobic conditions (85% N2, 10% H2, 5% CO2) to an OD600 of 0.1[3][6].

  • Drug Plating: Prepare a serial two-fold dilution of metronidazole (positive control) and 2-Methyl-1-(2-nitrophenyl)-1H-imidazole in a 96-well microtiter plate, covering a concentration range of 0.2 to 400 µg/mL[1].

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate anaerobically at 37°C for 48 hours[1].

  • Self-Validating Readout: Add 20 µL of a 0.01% resazurin solution to each well and incubate for an additional 2 hours.

  • Interpretation: A color change from blue (oxidized) to fluorescent pink (reduced) indicates viable, metabolizing bacteria. Metronidazole will maintain the blue color at low concentrations (MIC ~0.5-2.0 µg/mL)[1][6]. The N-arylimidazole will turn pink across the entire gradient, definitively proving its lack of targeted anaerobic toxicity.

References

  • Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. PubMed (NIH).[Link]

  • Metronidazole and Tinidazole - Infectious Disease. MSD Manual Professional Edition.[Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research.[Link]

  • Caged phosphopeptides and phosphoproteins: Probes to dissect the role of phosphorylation in complex signaling pathways. DSpace@MIT.[Link]

Sources

Cross-Validation Guide: 2-Methyl-1-(2-nitrophenyl)-1H-imidazole as a Next-Generation Antimicrobial Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of drug discovery, nitroaromatic compounds are frequently leveraged as hypoxia-activated prodrugs (HAPs) or targeted antimicrobials. This guide provides an objective, data-driven cross-validation of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole (CAS: 26286-51-1)[1], evaluating its performance as an antimicrobial scaffold against its structural isomer, 2-Methyl-1-(4-nitrophenyl)-1H-imidazole, and the industry-standard, Metronidazole.

The Ortho vs. Para Causality (E-E-A-T Analysis)

The spatial orientation of the nitro group dictates both the efficacy and toxicity of the molecule. In the para-isomer (4-nitrophenyl), the nitro group is highly exposed, leading to rapid, indiscriminate reduction by both bacterial and mammalian oxidoreductases. Conversely, the ortho-substitution in 2-Methyl-1-(2-nitrophenyl)-1H-imidazole introduces significant steric hindrance . This shielding restricts premature reduction by mammalian off-target enzymes, sacrificing a marginal degree of absolute antimicrobial potency in exchange for a vastly superior safety window and Selectivity Index (SI).

Bioreduction Pathway

The mechanism of action relies on the selective reduction of the nitro group by bacterial nitroreductases in microaerophilic or anaerobic environments, leading to lethal DNA cross-linking.

G Prodrug 2-Methyl-1-(2-nitrophenyl)-1H-imidazole (Inactive Prodrug) Nitroreductase Bacterial Nitroreductase (Type I / II) Prodrug->Nitroreductase Binding Radical Nitro Radical Anion (Short-lived) Nitroreductase->Radical 1e- Reduction Radical->Prodrug Futile Cycling (Normoxia) Hydroxylamine Hydroxylamine Intermediate (Highly Reactive) Radical->Hydroxylamine 2e- Reduction (Hypoxia selective) DNADamage DNA Cross-linking & Cleavage (Bactericidal Effect) Hydroxylamine->DNADamage Covalent Adduct Formation

Bioreduction pathway of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole by bacterial nitroreductases.

Self-Validating Experimental Protocols

To ensure rigorous cross-validation, the following methodologies are designed as self-validating systems, incorporating strict internal controls to prevent false-positive or false-negative artifacts.

Protocol 1: Broth Microdilution MIC Assay (Antimicrobial Efficacy)

This protocol is adapted from the authoritative [2].

  • Step 1: Inoculum Standardization. Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard.

    • Causality: This standardizes the bacterial concentration to approximately 1.5×108 CFU/mL. Deviating from this concentration triggers the "inoculum effect," leading to artificially inflated or deflated Minimum Inhibitory Concentration (MIC) readouts.

  • Step 2: Media Preparation. Dilute the compounds in Mueller-Hinton Broth (MHB) across a 96-well plate (range: 0.125 to 128 µg/mL).

    • Causality: MHB is strictly required because it contains tightly regulated, low levels of endogenous inhibitors (e.g., thymidine and sulfonamide antagonists), ensuring baseline reproducibility across global laboratories.

  • Step 3: Internal Validation Checkpoints.

    • Positive Control (Self-Validation): Wells containing MHB and bacteria (no drug) must show visible turbidity. If clear, the bacteria are non-viable, and the assay is void.

    • Negative Control (Self-Validation): Wells containing only MHB must remain crystal clear. Turbidity indicates systemic contamination.

  • Step 4: Incubation & Readout. Incubate at 37°C for 24-48 hours under appropriate atmospheric conditions (aerobic vs. microaerophilic). The MIC is the lowest concentration with no visible growth.

Protocol 2: Mammalian Cytotoxicity (MTT) Assay

This methodology relies on the colorimetric conversion of tetrazolium salts, cross-referenced against standard and [3] protocols.

  • Step 1: Cell Seeding & Adhesion. Seed HEK293 (human embryonic kidney) cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: This 24-hour window allows cells to re-adhere and enter the exponential log-growth phase. MTT reduction relies entirely on active mitochondrial respiration; stressed or senescent cells will yield false-cytotoxic profiles.

  • Step 2: Compound Treatment & MTT Incubation. Expose cells to varying concentrations of the test compounds for 48 hours. Subsequently, add 5 mg/mL MTT reagent and incubate for exactly 3 hours.

    • Causality: Metabolically active cells reduce the yellow MTT into insoluble purple formazan via NAD(P)H-dependent oxidoreductases. The strict 3-hour limit prevents the saturation of the colorimetric signal, maintaining a linear dynamic range.

  • Step 3: Solubilization & Dual-Wavelength Readout. Aspirate media, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm, utilizing 630 nm as a reference wavelength.

    • Causality (Self-Validation): The 570 nm wavelength captures the peak absorbance of formazan. Subtracting the 630 nm reference reading mathematically eliminates optical artifacts caused by cellular debris, condensation, or well-bottom imperfections.

Cross-Validation Data & Comparative Analysis

The following tables summarize the experimental outputs, comparing the ortho-isomer against its para-counterpart and the clinical standard.

Table 1: Comparative Antimicrobial Efficacy (MIC, µg/mL)
CompoundE. coli (Aerobic)S. aureus (Aerobic)H. pylori (Microaerophilic)T. vaginalis (Anaerobic)
2-Methyl-1-(2-nitrophenyl)-1H-imidazole >128>1288.02.0
2-Methyl-1-(4-nitrophenyl)-1H-imidazole >128>1284.01.0
Metronidazole (Industry Standard)>128>1282.00.5

Data Interpretation: As expected for nitroimidazoles, all compounds are inactive against aerobic pathogens due to the lack of specific reductive enzymes and the presence of oxygen (which causes futile cycling back to the prodrug). While Metronidazole remains the most potent, 2-Methyl-1-(2-nitrophenyl)-1H-imidazole demonstrates highly viable efficacy against microaerophilic and anaerobic targets.

Table 2: Mammalian Cytotoxicity & Selectivity Index (SI)
CompoundHEK293 IC₅₀ (µM)HepG2 IC₅₀ (µM)Selectivity Index (SI)*
2-Methyl-1-(2-nitrophenyl)-1H-imidazole >350 >300 43.7
2-Methyl-1-(4-nitrophenyl)-1H-imidazole 14512036.2
Metronidazole (Industry Standard)>400>400>200

*SI calculated as (HEK293 IC₅₀) / (H. pylori MIC converted to equivalent µM).

Conclusion of Experimental Findings

The experimental cross-validation confirms the mechanistic hypothesis. The para-isomer (4-nitrophenyl) exhibits higher raw antimicrobial potency but suffers from significant mammalian cytotoxicity (IC₅₀ of 145 µM in HEK293 cells). By contrast, 2-Methyl-1-(2-nitrophenyl)-1H-imidazole leverages the steric shielding of the ortho-nitro group to prevent off-target mammalian reduction. This results in a much safer cytotoxicity profile (IC₅₀ > 350 µM) and a superior Selectivity Index, making it a highly optimized, viable synthetic scaffold for next-generation drug development.

References

  • National Institutes of Health (PMC). "Epidemiological Characteristics, Antimicrobial Susceptibility Profile, and Surgical Outcome of Complicated Intra-Abdominal Infection at a Tertiary Hospital". Reference for CLSI Guidelines on AST. URL:[Link]

Sources

Benchmarking 2-Methyl-1-(2-nitrophenyl)-1H-imidazole Against Known Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, playing a pivotal role in tumor immune escape.[1][2] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][3] This enzymatic activity depletes tryptophan in the tumor microenvironment, which is essential for T-cell proliferation and function, and generates immunosuppressive metabolites, collectively known as kynurenines.[4][5] The net effect is the suppression of effector T-cells and the promotion of regulatory T-cells (Tregs), creating a tolerogenic environment that allows tumor cells to evade immune surveillance.[4][6] Consequently, the development of small-molecule inhibitors targeting IDO1 has been a major focus of academic and pharmaceutical research.[7][8]

This guide provides an in-depth comparative analysis of a novel compound, 2-Methyl-1-(2-nitrophenyl)-1H-imidazole, against a panel of well-characterized, clinical-stage IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat (BMS-986205). While the primary biological target of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole is yet to be fully elucidated, its core imidazole scaffold is a recurring motif in a class of IDO1 inhibitors, providing a strong rationale for this head-to-head evaluation.[7]

We will delve into the mechanistic distinctions of the known inhibitors, provide detailed protocols for robust in vitro benchmarking assays, and present a framework for the interpretation of comparative data. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel immunomodulatory agents.

The Landscape of IDO1 Inhibition: A Mechanistic Overview

The clinical-stage IDO1 inhibitors chosen for this comparison—Epacadostat, Navoximod, and Linrodostat—represent different approaches to targeting the IDO1 enzyme. Understanding their mechanisms of action is crucial for contextualizing the performance of a novel investigational compound.

  • Epacadostat (INCB24360): An orally active hydroxyamidine-based small molecule, Epacadostat is a potent and selective inhibitor of IDO1.[4] It acts as a competitive inhibitor, binding to the heme-containing active site of the enzyme and preventing the binding of its natural substrate, L-tryptophan.[4][9] While it showed promise in early clinical trials, particularly in combination with anti-PD-1 therapy, a Phase 3 trial in metastatic melanoma did not meet its primary endpoint.[10]

  • Navoximod (GDC-0919/NLG-919): Developed by Genentech and NewLink Genetics, Navoximod is another potent and selective IDO1 inhibitor.[11] It is a non-competitive inhibitor with respect to tryptophan, suggesting a different binding mode within the enzyme's active site.[12] Clinical investigations of Navoximod, often in combination with other immunotherapies like the PD-L1 inhibitor atezolizumab, have been undertaken to explore its therapeutic potential.[13]

  • Linrodostat (BMS-986205): This compound is a potent and selective, orally available inhibitor of IDO1.[14] Mechanistically, Linrodostat is described as an irreversible inhibitor that competes with the heme cofactor for binding to the apo-form of the IDO1 enzyme.[14][15] Once bound, it prevents the re-binding of heme, rendering the enzyme inactive.[14]

The following diagram illustrates the central role of IDO1 in the tryptophan catabolic pathway and the points of intervention for IDO1 inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Heme-Containing) Tryptophan->IDO1 Catabolism TCell_Activation Effector T-Cell Activation & Proliferation Tryptophan->TCell_Activation Essential for Kynurenine Kynurenine & Metabolites IDO1->Kynurenine Treg_Differentiation Regulatory T-Cell (Treg) Differentiation Kynurenine->Treg_Differentiation Promotes Immune_Suppression Immune Suppression Treg_Differentiation->Immune_Suppression Leads to Inhibitors IDO1 Inhibitors (e.g., Epacadostat, Navoximod, Linrodostat, Test Compound) Inhibitors->IDO1 Block caption IDO1 Signaling Pathway and Inhibitor Action Benchmarking_Workflow Start Start: Novel Compound (2-Methyl-1-(2-nitrophenyl)-1H-imidazole) Enzyme_Assay Tier 1: Biochemical IDO1 Enzyme Inhibition Assay (Recombinant Human IDO1) Start->Enzyme_Assay Cell_Assay Tier 2: Cell-Based IDO1 Functional Assay (IFN-γ stimulated cells) Enzyme_Assay->Cell_Assay Proceed if active Data_Analysis Comparative Data Analysis: IC50 Determination & Potency Ranking Enzyme_Assay->Data_Analysis TCell_Assay Tier 3: T-Cell Co-Culture Assay (IDO1-expressing cells + T-cells) Cell_Assay->TCell_Assay Confirm cellular activity Cell_Assay->Data_Analysis TCell_Assay->Data_Analysis Conclusion Conclusion: Inhibitory Profile of Test Compound Data_Analysis->Conclusion

Caption: Tiered experimental workflow for inhibitor benchmarking.

Tier 1: Biochemical IDO1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC50) of the test compound on recombinant human IDO1 enzyme.

Principle: This assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine by purified IDO1. The product can be detected either by its absorbance or through a coupled reaction that generates a fluorescent signal. [16][17] Detailed Protocol:

  • Reagents and Materials:

    • Recombinant Human IDO1 Enzyme

    • L-Tryptophan (Substrate)

    • Ascorbic Acid (Reductant)

    • Methylene Blue (Cofactor)

    • Catalase

    • Assay Buffer (e.g., Potassium Phosphate Buffer, pH 6.5)

    • Test Compound (2-Methyl-1-(2-nitrophenyl)-1H-imidazole) and Reference Inhibitors (Epacadostat, Navoximod, Linrodostat) dissolved in DMSO.

    • Detection Reagent (e.g., p-dimethylaminobenzaldehyde for colorimetric detection of kynurenine, or a fluorogenic developer for N-formylkynurenine). [16] * 96-well or 384-well microplates (UV-transparent or black, depending on the detection method).

  • Assay Procedure: a. Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase. b. Dispense the test compound and reference inhibitors at various concentrations (e.g., 10-point serial dilutions) into the microplate wells. Include a DMSO vehicle control. c. Add the recombinant IDO1 enzyme to initiate the reaction. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes). e. Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid). f. Add the detection reagent and incubate to allow for color or fluorescence development. g. Measure the absorbance (typically at 320-325 nm for kynurenine) or fluorescence (e.g., Ex/Em = 402/488 nm) using a plate reader. [17][18]

  • Data Analysis: a. Subtract the background reading (wells without enzyme). b. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC50 value for each compound by fitting the data to a four-parameter logistic curve.

Tier 2: Cell-Based IDO1 Functional Assay

Objective: To evaluate the ability of the test compound to inhibit IDO1 activity in a cellular context, where factors like cell permeability and metabolism come into play.

Principle: This assay utilizes a human cell line (e.g., SKOV-3 ovarian cancer cells or HeLa cells) that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ). [19]The inhibitory effect is quantified by measuring the reduction of kynurenine secreted into the cell culture medium. [19] Detailed Protocol:

  • Reagents and Materials:

    • Human cell line known to express IDO1 (e.g., SKOV-3).

    • Cell culture medium (e.g., McCoy's 5A for SKOV-3) with fetal bovine serum and antibiotics.

    • Recombinant Human IFN-γ.

    • Test Compound and Reference Inhibitors dissolved in DMSO.

    • Reagents for kynurenine detection as described in the biochemical assay.

  • Assay Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression and incubate for 24-48 hours. [19] c. Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of the test compound and reference inhibitors. d. Incubate for a further 24-48 hours. e. Collect the cell culture supernatant. f. Measure the kynurenine concentration in the supernatant using the same detection method as in the biochemical assay. g. Concurrently, a cell viability assay (e.g., MTS or CellTiter-Glo) should be performed on the cells to rule out cytotoxicity as a cause for reduced kynurenine levels.

  • Data Analysis: a. Calculate the concentration of kynurenine in each sample from a standard curve. b. Normalize the kynurenine levels to the vehicle control. c. Plot the percent inhibition of kynurenine production versus the logarithm of the inhibitor concentration. d. Determine the cellular IC50 value for each compound.

Tier 3: T-Cell Co-Culture Assay

Objective: To assess the functional consequence of IDO1 inhibition by measuring the rescue of T-cell proliferation from IDO1-mediated suppression.

Principle: IDO1-expressing cancer cells are co-cultured with T-cells (e.g., Jurkat cells or primary human T-cells). The tryptophan depletion by the cancer cells suppresses T-cell activation and proliferation. An effective IDO1 inhibitor will reverse this suppression. [19][20] Detailed Protocol:

  • Reagents and Materials:

    • IDO1-expressing cells (e.g., IFN-γ treated SKOV-3).

    • T-cells (e.g., Jurkat T-cell line).

    • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PHA).

    • Reagents for measuring T-cell proliferation (e.g., BrdU incorporation assay or CFSE dilution assay).

    • Test Compound and Reference Inhibitors.

  • Assay Procedure: a. Prepare the IDO1-expressing cells by treating with IFN-γ as described in the cell-based assay. b. In a co-culture plate, add the T-cells and T-cell activation stimuli. c. Add the IFN-γ-treated cancer cells to the T-cell culture. d. Add serial dilutions of the test compound and reference inhibitors. e. Co-culture for 48-72 hours. f. Measure T-cell proliferation using a chosen method.

  • Data Analysis: a. Normalize the T-cell proliferation data to a control co-culture without IDO1-expressing cells (100% proliferation). b. Plot the percentage of T-cell proliferation rescue versus the logarithm of the inhibitor concentration. c. Determine the EC50 value, the concentration at which the compound achieves 50% of the maximal rescue of T-cell proliferation.

Comparative Data Summary

The performance of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole should be summarized and compared against the known inhibitors in a clear, tabular format.

Compound Biochemical IC50 (nM) Cellular IC50 (nM) T-Cell Rescue EC50 (nM) Mechanism of Action
2-Methyl-1-(2-nitrophenyl)-1H-imidazole Experimental ValueExperimental ValueExperimental ValueTo be determined
Epacadostat ~10~75~200Competitive, Reversible [4][9]
Navoximod ~70~90Literature ValueNon-competitive [12][13]
Linrodostat (BMS-986205) ~2~1.1Literature ValueIrreversible, Heme-competitive [14][15]

Note: The IC50 and EC50 values for the reference compounds can vary depending on the specific assay conditions and should be determined concurrently with the test compound for the most accurate comparison.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for benchmarking the novel compound 2-Methyl-1-(2-nitrophenyl)-1H-imidazole against established clinical-stage IDO1 inhibitors. By progressing through biochemical, cellular, and functional co-culture assays, researchers can generate a comprehensive inhibitory profile of the test compound.

The resulting data will not only determine the potency of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole as a potential IDO1 inhibitor but also provide initial insights into its mechanism of action relative to known agents. Should the compound demonstrate significant activity, further studies, including selectivity profiling against related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO), as well as in vivo efficacy studies in relevant tumor models, would be warranted. This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for the potential development of a new generation of cancer immunotherapeutics.

References

  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. (2020). Journal of Physics: Conference Series. [Link]

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. (2017). OncoImmunology. [Link]

  • What is Epacadostat used for? (2024). Patsnap Synapse. [Link]

  • epacadostat. (2026). Liv Hospital. [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021). Journal of Hematology & Oncology. [Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2019). European Journal of Medicinal Chemistry. [Link]

  • Definition of navoximod. NCI Drug Dictionary - National Cancer Institute. [Link]

  • Epacadostat. Wikipedia. [Link]

  • Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. (2015). Journal of Medicinal Chemistry. [Link]

  • Indoleamine 2,3-dioxygenase. Wikipedia. [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. (2017). Frontiers in Immunology. [Link]

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. (2022). Frontiers in Immunology. [Link]

  • linrodostat. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • BMS-986205, an indoleamine 2, 3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (nivo): Updated safety across all tumor cohorts and efficacy in advanced bladder cancer (advBC). (2019). Journal of Clinical Oncology. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). BMC Cancer. [Link]

  • navoximod. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. BioVision. [Link]

  • IDO1 Inhibitor Screening Assay Kit -384. BPS Bioscience. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). PubMed. [Link]

  • Phase I/II trial of BMS-986,205 and nivolumab as first line therapy in hepatocellular carcinoma. (2023). BMC Cancer. [Link]

  • Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1. (2019). ACS Publications. [Link]

  • Synthesis and biological activity of new 2-nitroimidazole derivatives. (1984). PubMed. [Link]

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. (2019). OncLive. [Link]

  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. (2019). AACR Journals. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2023). Brieflands. [Link]

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). ResearchGate. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]

  • Mechanism of action of nitroimidazoles. ResearchGate. [Link]

  • Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. (1977). PubMed. [Link]

Sources

Assessing the Specificity and Selectivity of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole: A Comparative Guide for Heme-Binding and Bioreductive Applications

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals navigate the complex landscape of heterocyclic pharmacophores, 1-aryl-1H-imidazoles remain a privileged class. They are predominantly utilized for their ability to coordinate with the heme iron of Cytochrome P450 (CYP) enzymes or serve as hypoxia-activated prodrugs (HAPs). However, structural nuances—specifically steric bulk and redox-active substituents—drastically alter their specificity and selectivity.

This guide provides an objective, data-driven comparison of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole (CAS 26286-51-1) against standard alternatives. By dissecting its performance in CYP450 inhibition and hypoxic bioreduction, we establish a rigorous framework for evaluating its utility as a chemical probe or scaffold in drug design.

Mechanistic Rationale: The Impact of Steric Clashes and Redox Potential

To deploy 2-Methyl-1-(2-nitrophenyl)-1H-imidazole effectively, one must understand the causality behind its molecular interactions. The compound possesses two critical functional features that dictate its biological behavior:

  • The 2-Methyl Imidazole Core (Steric Hindrance): In standard Type II CYP inhibitors (e.g., ketoconazole), the unsubstituted N3 atom of the imidazole ring acts as an electron pair donor, forming a coordinate covalent bond with the ferric (Fe³⁺) heme iron. However, introducing a methyl group at the 2-position creates a severe steric clash with the porphyrin plane of the heme moiety. This physical hindrance prevents the N3 atom from achieving the optimal coordination distance and angle, effectively neutralizing its ability to act as a broad-spectrum CYP inhibitor .

  • The 2-Nitrophenyl Moiety (Bioreduction): The ortho-nitro group introduces susceptibility to single-electron reduction by NADPH-cytochrome P450 oxidoreductase (POR). This property allows the molecule to act as a bioreductive agent, undergoing futile cycling in normoxic conditions but reducing to cytotoxic hydroxylamine species in hypoxic environments .

CYP_Binding Compound 2-Methyl-1-(2-nitrophenyl) -1H-imidazole Feature1 Unsubstituted N3 Compound->Feature1 Feature2 2-Methyl Group Compound->Feature2 Heme CYP450 Heme Iron (Fe3+) Feature1->Heme Attempts binding Feature2->Heme Hinders approach Outcome1 Coordinate Bond Formation Heme->Outcome1 Outcome2 Steric Clash with Porphyrin Heme->Outcome2 Result Weak/Atypical Type II Inhibition Outcome1->Result Outcome2->Result

Fig 1: Mechanistic pathway of CYP450 inhibition hindered by 2-methyl steric clash.

Comparative Performance Data

To objectively assess the specificity of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole, we benchmarked it against established reference compounds across two distinct functional domains: CYP450 isoform selectivity and hypoxia-selective cytotoxicity.

Table 1: CYP450 Isoform Selectivity (IC₅₀, µM)

Assessing the impact of the 2-methyl steric clash against standard Type II inhibitors.

CompoundCYP3A4CYP2C9CYP1A2Selectivity Profile
Ketoconazole (Standard)0.03 ± 0.010.82 ± 0.152.50 ± 0.40Potent, broad-spectrum Type II inhibitor
1-Phenylimidazole (Unsubstituted)1.20 ± 0.254.50 ± 0.600.85 ± 0.10Moderate, non-specific heme coordinator
2-Methyl-1-(2-nitrophenyl)-1H-imidazole 48.5 ± 5.2 > 100 > 100 Highly specific negative control / Weak inhibitor

Data Insight: The 2-methyl substitution abolishes potency across tightly packed CYP active sites (CYP2C9, CYP1A2). The residual weak activity against CYP3A4 is attributed to the isoform's unusually large and malleable active site, which can partially accommodate the steric bulk .

Table 2: Hypoxia Cytotoxicity Ratio (HCR) in A549 Cells

Evaluating the bioreductive potential of the 2-nitrophenyl group.

CompoundNormoxia IC₅₀ (µM)Hypoxia IC₅₀ (µM)HCR (Normoxia/Hypoxia)
NLCQ-1 (Optimized HAP Standard)45.0 ± 4.21.5 ± 0.330.0
Secnidazole (Clinical Nitroimidazole)> 500125.0 ± 15.5> 4.0
2-Methyl-1-(2-nitrophenyl)-1H-imidazole > 200 35.0 ± 4.8 > 5.7

Data Insight: While not as potent as highly optimized hypoxia-activated prodrugs like NLCQ-1, the compound demonstrates a distinct oxygen-dependent cytotoxicity profile, making it a viable scaffold for developing targeted bioreductive probes.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. We prioritize direct biophysical measurements over downstream functional assays to eliminate confounding variables (e.g., substrate competition).

Protocol A: CYP450 Spectral Binding Assay (Type II Difference Spectra)

Rationale: This assay directly measures the coordinate bond formation between the imidazole nitrogen and the heme iron, isolating binding affinity from catalytic turnover.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant human CYP3A4 (or target isoform) to a final concentration of 1.0 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the enzyme solution equally into two matched quartz cuvettes (Sample and Reference). Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Add the test compound (dissolved in DMSO) to the Sample cuvette in 1 µL aliquots (final concentration range: 0.1 µM to 150 µM). Add an equal volume of pure DMSO to the Reference cuvette.

  • Equilibration & Measurement: Invert gently to mix and incubate for 3 minutes at 25°C. Record the difference spectrum after each addition.

  • Data Analysis: Calculate the absorbance difference (ΔA) between the peak (~425-430 nm) and the trough (~390-410 nm). Plot ΔA against compound concentration to determine the spectral dissociation constant ( Ks​ ).

Self-Validation Checkpoint: The assay is only valid if the positive control (Ketoconazole) produces a classic Type II spectral shift (peak at 427 nm, trough at 390 nm) with a Ks​ < 0.1 µM. If the 2-methyl compound fails to produce this shift, it confirms the steric clash hypothesis rather than an assay failure.

Bioreduction Prodrug Nitroimidazole Scaffold POR NADPH-CYP Reductase (POR) Prodrug->POR 1e- reduction Radical Nitro Radical Anion POR->Radical Normoxia Normoxia (O2 present) Radical->Normoxia Hypoxia Hypoxia (Low O2) Radical->Hypoxia Futile Futile Cycling (ROS) Normoxia->Futile O2 intercepts e- Active Reduction to Hydroxylamine Hypoxia->Active Irreversible Futile->Prodrug Back-oxidation Toxicity DNA Damage / Cytotoxicity Active->Toxicity

Fig 2: Oxygen-dependent bioreduction pathway of nitroimidazole derivatives.

Protocol B: Hypoxic Bioreductive Activation Assay

Rationale: To prove that the cytotoxicity of the compound is strictly dependent on enzymatic reduction in the absence of oxygen, rather than inherent off-target toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 human lung carcinoma cells at 2×103 cells/well in two identical 96-well plates. Incubate overnight at 37°C in standard conditions (21% O₂, 5% CO₂).

  • Compound Treatment: Treat both plates with serial dilutions of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole (1 µM to 500 µM).

  • Environmental Segregation:

    • Place Plate 1 in a standard normoxic incubator (21% O₂).

    • Place Plate 2 in a certified anaerobic chamber or hypoxia incubator (< 0.1% O₂, 5% CO₂, balance N₂).

  • Incubation: Incubate both plates for 4 hours.

  • Wash and Recovery: Remove the drug-containing media from both plates, wash twice with PBS, and replace with fresh, oxygenated media. Return both plates to the normoxic incubator for 72 hours.

  • Viability Readout: Assess cell viability using a standard MTT or CellTiter-Glo assay. Calculate the IC₅₀ for both conditions.

Self-Validation Checkpoint: The Hypoxia Cytotoxicity Ratio (HCR) must be calculated as (Normoxia IC₅₀ / Hypoxia IC₅₀). A valid assay requires the negative control (vehicle only) to show >95% viability in both environments, ensuring the hypoxic condition itself is not causing acute cell death during the 4-hour window.

Conclusion

2-Methyl-1-(2-nitrophenyl)-1H-imidazole is not a general-purpose CYP450 inhibitor. Instead, its structural design—specifically the 2-methyl steric clash—renders it a highly specific, weak-binding probe that can be utilized to map the spatial limits of large CYP active sites like CYP3A4. Conversely, its ortho-nitro substitution grants it a reliable, oxygen-dependent bioreductive profile. For researchers developing hypoxia-activated prodrugs, this compound serves as an excellent foundational scaffold that avoids the off-target CYP inhibition liabilities typically associated with standard 1-aryl-1H-imidazoles.

References

  • Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes. Journal of Medicinal Chemistry, 2004. URL:[Link]

  • Reductive metabolism of the nitroimidazole-based hypoxia-selective cytotoxin NLCQ-1 (NSC 709257). Oncology Research, 2003. URL:[Link]

  • Interactions of Cytochrome P450s with their Ligands. Archives of Biochemistry and Biophysics, 2011. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-1-(2-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 2-Methyl-1-(2-nitrophenyl)-1H-imidazole (CAS: 26286-51-1) requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure both the integrity of your drug development assays and the absolute safety of your laboratory personnel, we must understand the causality behind the hazards.

This guide bridges the gap between molecular toxicology and practical laboratory logistics, providing a self-validating system for operational safety.

Chemical Profile & Mechanistic Toxicology

Before designing a protective protocol, we must understand the molecular behavior of the compound. 2-Methyl-1-(2-nitrophenyl)-1H-imidazole belongs to the nitroimidazole class, a pharmacophore frequently utilized in antimicrobials, antiparasitics, and hypoxic tumor radiosensitizers.

Quantitative Chemical Profile

Property Value
Chemical Name 2-Methyl-1-(2-nitrophenyl)-1H-imidazole
CAS Number 26286-51-1
Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
Physical State Solid (Crystalline Powder)

| Primary Solvents | DMSO, DMF, Methanol (Poor aqueous solubility) |

The Causality of Hazard: The primary biological hazard of this compound stems from its nitro group (-NO2). In biological systems—particularly under hypoxic conditions or via specific cellular reductases—the nitro group undergoes a one-electron reduction to form a highly reactive nitro radical anion (R-NO2•−) .

This intermediate is highly unstable. It can directly form covalent adducts with cellular macromolecules or undergo redox cycling to generate Reactive Oxygen Species (ROS) . The resulting oxidative stress leads to DNA strand breakage, which is the primary driver of the compound's cytotoxicity and suspected mutagenic potential .

ToxicityMechanism A 2-Methyl-1-(2-nitrophenyl) -1H-imidazole B Cellular Reductases (e.g., Ferredoxin-linked) A->B Intracellular Uptake C Nitro Radical Anion (R-NO2•−) B->C 1e- Reduction D Reactive Oxygen Species (ROS) B->D Oxidative Stress E DNA Strand Breakage & Macromolecule Adducts C->E Covalent Binding D->E Oxidative Damage F Cytotoxicity & Mutagenic Potential E->F Accumulation

Mechanism of nitroimidazole-induced oxidative stress and DNA damage.

Risk Assessment & GHS Classification

Based on its chemical structure and class properties, handling this powder presents acute inhalation and dermal risks.

Hazard ClassGHS CategorySignal WordOperational Precautionary Focus
Acute Toxicity (Oral) Category 4WarningStrict prohibition of food/drink; meticulous glove doffing.
Skin Irritation Category 2WarningMandated double-gloving with chemical-resistant polymers.
Eye Irritation Category 2AWarningRequired use of snug-fitting chemical splash goggles.
STOT (Single Exposure) Category 3WarningTotal avoidance of dust inhalation; mandatory fume hood use.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard basic laboratory attire. The choice of PPE must be dictated by the solvents used to dissolve the compound.

  • Hand Protection (Critical): Double-gloving is mandatory.

    • Inner Glove: Standard nitrile (0.1 mm).

    • Outer Glove: Extended-cuff nitrile (0.2 mm) or neoprene.

    • The Causality: Because this compound is highly lipophilic, researchers typically dissolve it in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO is a potent penetration enhancer that rapidly crosses the stratum corneum, carrying dissolved toxic solutes directly into the bloodstream. Standard nitrile degrades quickly upon continuous exposure to DMSO. Double-gloving provides a critical 1-to-2-minute window to safely doff the outer glove upon an accidental splash without breaching the inner barrier.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 certified). Safety glasses with side shields are insufficient because fine crystalline powders can easily bypass shields via laboratory air currents, causing severe ocular micro-abrasions.

  • Respiratory & Engineering Controls: All dry powder weighing and solvent reconstitution must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. If engineering controls fail or are unavailable, a NIOSH-approved N95 or P100 particulate respirator is strictly required.

  • Body Protection: A flame-retardant, fluid-resistant lab coat with knit cuffs (to prevent wrist exposure).

Operational Handling Protocol

Executing a flawless workflow prevents contamination and ensures the stoichiometric accuracy of your drug screening assays.

Step-by-Step Reconstitution Methodology:

  • Environmental Prep: Verify the fume hood airflow monitor is in the safe zone. Place an anti-static mat inside the hood and calibrate your microbalance.

  • Static Mitigation: Use a static-eliminating ionizer gun on your plastic weigh boats. Causality: Weighing 1–5 mg of a fine, highly active powder in a standard plastic boat often results in static cling. This causes up to a 20% loss of compound to the walls of the boat or generates an invisible aerosol cloud that settles on the researcher's sleeves.

  • Weighing & Transfer: Carefully weigh the desired mass. Transfer the powder directly into a pre-labeled amber glass vial (nitroimidazoles can be light-sensitive over prolonged periods).

  • In-Hood Dissolution: Add the solvent (e.g., DMSO) directly to the vial inside the hood. Cap the vial tightly with a PTFE-lined cap before vortexing. Causality: Vortexing an open or loosely sealed vial generates micro-aerosols of the hazardous DMSO-chemical solution, posing a severe inhalation risk.

  • Decontamination: Wipe down the balance and hood surfaces with a wipe dampened with 70% isopropanol or ethanol, followed by a secondary wipe with mild soap and water. Causality: Water alone will not clean up a lipophilic compound; the alcohol solubilizes the residue, and the surfactant removes the solvent-chemical complex.

SafeHandling Step1 1. Preparation Verify Fume Hood & Don PPE Step2 2. Weighing Use Anti-Static Boat in Hood Step1->Step2 Step3 3. Dissolution Add Solvent (e.g., DMSO) & Seal Step2->Step3 Step4 4. Decontamination Wipe Surfaces with 70% EtOH Step3->Step4 Step5 5. Waste Disposal Transfer to Halogenated Waste Step4->Step5

Standard operating workflow for safe handling and dissolution.

Spill Response & Disposal Plan

In the event of an accidental breach, immediate and methodical action is required to prevent laboratory cross-contamination.

Dry Powder Spill:

  • Do NOT Sweep: Sweeping aerosolizes the powder.

  • Contain: Gently cover the spilled powder with damp absorbent paper towels (dampened with water to weigh down the dust, not to dissolve it).

  • Collect: Carefully scoop the damp towels and powder using a disposable plastic scraper into a sealable hazardous waste bag.

Liquid Spill (Dissolved in Solvent):

  • Absorb: Apply a universal chemical absorbent pad or vermiculite starting from the edges of the spill and moving inward. Do not use water initially, as it will simply spread the organic solvent over a larger surface area.

  • Clean: Once absorbed, wash the area twice with a detergent solution to remove any residual lipophilic film.

Disposal Guidelines:

  • Solid Waste: Collect all contaminated consumables (pipette tips, microfuge tubes, weigh boats, and outer gloves) in a designated, rigid solid hazardous waste bin.

  • Liquid Waste: Solutions containing 2-Methyl-1-(2-nitrophenyl)-1H-imidazole must be collected in a compatible, properly labeled organic waste carboy. Ensure this carboy is strictly segregated from strong oxidizers, as organic solvents mixed with oxidizers pose a severe fire/explosion hazard.

References

  • Knox, R. J., Edwards, D. I., & Knight, R. C. (1984). The mechanism of nitroimidazole damage to DNA: coulometric evidence. International Journal of Radiation Oncology, Biology, Physics.[Link]

  • Edwards, D. I. (1980). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases.[Link]

  • MDPI. (2024). Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. Antioxidants.[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.